The 5-Ethyl-5,6-dihydro-2H-pyran-2-one Scaffold: A Technical Guide to Biological Activity and Pharmacophore Potential
Executive Summary The 5-ethyl-5,6-dihydro-2H-pyran-2-one moiety represents a privileged structural motif within the broader class of -unsaturated -lactones. Often found as the core pharmacophore in complex natural produc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-ethyl-5,6-dihydro-2H-pyran-2-one moiety represents a privileged structural motif within the broader class of
-unsaturated -lactones. Often found as the core pharmacophore in complex natural products such as Leustroducsin B, Phoslactomycin, and Resolvin precursors, this scaffold exhibits potent biological reactivity driven primarily by its electrophilic nature. This guide analyzes the compound's biological profile, focusing on its mechanism as a Michael acceptor, its spectrum of therapeutic activity (oncology, immunology, and antimicrobial), and the structure-activity relationships (SAR) that govern its efficacy.
Chemical Biology & Pharmacophore Architecture
Structural Significance
The 5,6-dihydro-2H-pyran-2-one ring is characterized by a conjugated double bond system (C3=C4) within a six-membered lactone. The 5-ethyl substitution is critical for two reasons:
Lipophilicity Modulation: It enhances membrane permeability compared to the unsubstituted core, facilitating intracellular access.
Steric Positioning: In complex natural products, the C5-ethyl group often orients the molecule within the binding pockets of target enzymes (e.g., phosphatases or synthases), acting as a hydrophobic anchor.
Mechanism of Action: The Michael Acceptor
The biological activity of this class is largely defined by the
-unsaturated carbonyl system.[1] This motif acts as a "soft" electrophile, susceptible to Michael addition by "soft" nucleophiles, most notably the thiolate groups of cysteine residues in proteins.
Key Interaction:
Target: Cysteine-rich active sites (e.g., in Thioredoxin Reductase, NF-
B pathway proteins, or specific phosphatases).
Outcome: Covalent alkylation of the protein, leading to irreversible inhibition or conformational changes that disrupt downstream signaling.
Visualization: Mechanism of Cysteine Alkylation
The following diagram illustrates the molecular pathway of cysteine alkylation by the 5,6-dihydro-2H-pyran-2-one core.
Caption: Kinetic pathway of covalent protein modification via Michael addition at the C4 position of the pyran-2-one ring.
Therapeutic Spectrum & Biological Activity[4][5]
Oncology: Cytotoxicity and Anti-Migration
Derivatives containing the 5,6-dihydro-2H-pyran-2-one core have demonstrated significant cytotoxicity against solid tumor lines.[2]
Cell Lines: High potency observed in HCT116 (Colorectal) and MCF7 (Breast) cancer lines.
Mechanism: Inhibition of cell migration and induction of apoptosis. Specific derivatives (e.g., PY801) have shown IC
Selectivity: Studies indicate a selectivity index >7 for cancer cells versus peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic window.
Immunomodulation
The 5-ethyl-5,6-dihydro-2H-pyran-2-one scaffold acts as an immunomodulator by influencing T-lymphocyte cytokine secretion.
Th1/Th2 Shift: Certain derivatives suppress IL-2 and IFN-
(Th1 cytokines) while enhancing IL-4, or vice versa, depending on the specific substitution pattern at C6.
Application: Potential treatment for T-cell mediated autoimmune disorders where balancing the Th1/Th2 ratio is critical.
Antimicrobial & Antifungal[4][5][6][8]
Antifungal: Active against phytopathogens like Cladosporium cucumerinum and Pyricularia oryzae. The lactone ring disrupts fungal cell wall synthesis enzymes.
Antibacterial: Moderate activity against Gram-positive bacteria (S. aureus), often requiring lipophilic side chains at C6 to penetrate the bacterial cell wall.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of the 5-ethyl-5,6-dihydro-2H-pyran-2-one scaffold is highly sensitive to substitutions at the C6 position.
Table 1: Comparative SAR of Pyran-2-one Derivatives
Position
Modification
Biological Effect
Mechanism Note
C5
Ethyl Group
Optimal
Balances lipophilicity/solubility; critical for binding pocket fit in Leustroducsin analogs.
- stacking interactions with target protein aromatic residues.
C6
Long Alkyl Chain
High Antifungal
Mimics fatty acids; disrupts membrane integrity.
C3-C4
Saturation (Single Bond)
Activity Loss
Removes electrophilic character; abolishes Michael acceptor capability.
Experimental Protocols
Synthesis Strategy: Hiyama-Denmark Coupling
Accessing the 5-ethyl-5,6-dihydro-2H-pyran-2-one core with high stereocontrol is best achieved via palladium-catalyzed coupling, a method validated in the synthesis of Resolvin precursors.
Perform cross-coupling with the appropriate iodide partner under Pd-catalysis.
Critical Step: The ring size of the siloxane dictates the coupling efficiency; 5-membered siloxanes couple under fluoride-free conditions, whereas 6-membered rings (leading to pyranones) require activation.[5]
Bioassay: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC
of 5-ethyl-5,6-dihydro-2H-pyran-2-one derivatives against HCT116 cells.
Workflow:
Seeding: Seed HCT116 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO.
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100
M). Include Cisplatin as a positive control and 0.1% DMSO as a vehicle control.
Incubation: Incubate for 48-72 hours.
Detection: Add 20
L MTT solution (5 mg/mL in PBS). Incubate for 4h.
Solubilization: Aspirate medium, add 150
L DMSO to dissolve formazan crystals.
Analysis: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for validating cytotoxic potency using the MTT colorimetric assay.
Future Perspectives & Drug Design
The 5-ethyl-5,6-dihydro-2H-pyran-2-one scaffold is evolving from a natural product curiosity to a tunable pharmacophore. Future development focuses on:
Covalent Inhibitor Design: Leveraging the Michael acceptor moiety for "warhead" design in targeted covalent drugs (TCDs).
Hybrid Molecules: Conjugating the lactone core with targeting peptides to reduce off-target cysteine alkylation.
Metabolic Stability: Modifying the C5-ethyl group to fluorinated analogs (e.g., trifluoroethyl) to block metabolic oxidation while maintaining lipophilicity.
References
BenchChem. (2025).[6][7] Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of 6-methyl-5,6-dihydro-2H-pyran-2-one Derivatives.
Ochi, R., et al. (2022). Structure-activity relationship of the aromatic moiety of 6-substituted 5,6-dihydro-2H-pyran-2-one to find the novel compound showing higher plant growth inhibitory activity.[8][9] Bioscience, Biotechnology, and Biochemistry.[10]
Hubert, P., et al. (2020).[4] A Modular, Enantioselective Synthesis of Resolvins D3, E1, and Hybrids. Organic Letters.
Jackson, P.A., et al. (2005). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.[11] Bioorganic & Medicinal Chemistry.[1][5][11][6][7][9]
Hamdy, A.K., et al. (2025).[3] Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity.[2][3] Thieme Connect.
Baba Hamed, Y., et al. (2012).[12] 5,6-dihydro-2H-pyranones and 5,6-dihydro-2H-pyridones and their derivatives modulate in vitro human T lymphocyte function.[12] Molecular and Cellular Biochemistry.[12]
Technical Guide: Mechanism of Action of 5-Ethyl-5,6-Dihydropyran-2-one in Tubulin Binding
The following technical guide details the mechanism of action for 5-ethyl-5,6-dihydropyran-2-one , the core electrophilic pharmacophore of the natural product Pironetin and its synthetic analogs. Executive Summary 5-ethy...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the mechanism of action for 5-ethyl-5,6-dihydropyran-2-one , the core electrophilic pharmacophore of the natural product Pironetin and its synthetic analogs.
Executive Summary
5-ethyl-5,6-dihydropyran-2-one represents a distinct class of microtubule destabilizing agents (MDAs) that function through a covalent mechanism. Unlike classical tubulin inhibitors (e.g., taxanes, vinca alkaloids) that bind non-covalently to
-tubulin, this pharmacophore targets -tubulin specifically.
The molecule acts as a "warhead," utilizing an
-unsaturated lactone moiety to form an irreversible covalent bond with Cysteine-316 (Cys316) via a Michael addition reaction. This binding event perturbs the T7 loop and Helix H8, sterically hindering the longitudinal protein-protein interactions required for microtubule polymerization, ultimately causing G2/M cell cycle arrest and apoptosis.
Chemical Biology & Structural Basis[1]
The Pharmacophore
The structural core of interest is the 5,6-dihydro-2H-pyran-2-one ring.[1] Its biological activity is dictated by two critical features:
The Electrophile (Warhead): The conjugated double bond (C3=C4) acts as a Michael acceptor.
The Hydrophobic Anchor: The 5-ethyl substituent provides essential steric complementarity to the hydrophobic pocket on
-tubulin, orienting the warhead for nucleophilic attack.
The Target:
-Tubulin vs.
-Tubulin
Most clinically approved anti-mitotic drugs target
-tubulin. 5-ethyl-5,6-dihydropyran-2-one is unique because it targets the Pironetin Binding Site on -tubulin.
Location: The binding pocket is deeply buried near the interface between
- and -tubulin but is distinct from the vinca domain.
Residue Specificity: The pocket contains Cys316 , a solvent-accessible thiol in the unpolymerized dimer, which becomes buried upon microtubule formation.
Mechanism of Action (Step-by-Step)
The binding process follows a two-step kinetic mechanism : rapid reversible recognition followed by irreversible covalent modification.
Step 1: Reversible Recognition (Docking)
The molecule enters the binding pocket on
-tubulin. The 5-ethyl group engages in hydrophobic interactions with residues Leu255, Leu242, and Phe202 . This "induced fit" aligns the lactone ring geometry relative to the target cysteine.
Step 2: Covalent Michael Addition
Once docked, the sulfhydryl group (-SH) of Cys316 acts as a nucleophile. It attacks the C4 position (
Result: Formation of a stable thioether adduct. The double bond is saturated, destroying the Michael acceptor reactivity and locking the ligand in place.
Step 3: Allosteric Disruption
The formation of the covalent adduct induces a conformational shift in the T7 loop and Helix H8 of
-tubulin.
Physiological Role of T7/H8: These regions are critical for the longitudinal interface where
-tubulin binds to the -tubulin of the next dimer in the protofilament.
Inhibition: By distorting these regions, the inhibitor effectively "caps" the heterodimer, preventing it from being incorporated into a growing microtubule chain.
Step 4: Biological Consequence[4]
Microtubule Destabilization: Existing microtubules depolymerize; new ones cannot form.
Cell Cycle Arrest: The cell fails to form a mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).[2]
Apoptosis: Prolonged arrest leads to the activation of apoptotic pathways (e.g., Caspase-3 activation).
Visualization: Mechanism of Action Pathway
The following diagram illustrates the cascade from chemical binding to cellular phenotype.
Caption: Pathway illustrating the covalent modification of
-tubulin by 5-ethyl-5,6-dihydropyran-2-one, leading to structural distortion and microtubule destabilization.
Experimental Protocols for Validation
To validate this mechanism in a research setting, the following protocols are standard.
Mass Spectrometry Adduct Confirmation
Objective: To prove covalent binding and identify the specific modified residue.
Incubation: Incubate purified tubulin (10
M) with the compound (50 M) for 1 hour at 37°C.
Digestion: Digest the protein complex with Trypsin or Glu-C protease.
LC-MS/MS Analysis: Analyze peptides using Liquid Chromatography-Tandem Mass Spectrometry.
Data Analysis: Search for a mass shift corresponding to the molecular weight of the ligand on cysteine-containing peptides.
Expected Result: A mass increase of +[Ligand MW] on the peptide fragment containing Cys316 of
-tubulin.
Tubulin Polymerization Assay
Objective: To quantify the inhibition potency (IC50).
Parameter
Condition
Protein
Purified Porcine Brain Tubulin (>99% pure)
Buffer
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9)
Inducer
GTP (1 mM) + Glycerol (10%)
Detection
Fluorescence (DAPI reporter) or Absorbance (340 nm)
Readout
Vmax (Rate of assembly) and Steady State Mass
Protocol:
Prepare tubulin solution (3 mg/mL) in PEM buffer on ice.
Add test compound (0.1 - 100
M concentration range).
Transfer to a 96-well plate pre-warmed to 37°C.
Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
Result: A dose-dependent reduction in the slope of the polymerization curve indicates inhibition.
References
Pironetin Binds Covalently to
Cys316 and Perturbs a Major Loop and Helix of -Tubulin to Inhibit Microtubule Formation. Journal of Molecular Biology.
[Link][3]
Pironetin reacts covalently with cysteine-316 of
-tubulin to destabilize microtubule. Nature Communications.
[Link][3]
Synthesis and biological evaluation of trunc
-tubulin-binding pironetin analogues. Journal of Medicinal Chemistry.
[Link]
Elucidation of a Novel Dual Binding Site on Tubulin: Theoretical Insights and Prospective Hybrid Inhibitors. MDPI Molecules.
[Link]
The Structure-Activity Relationship (SAR) of 5-Substituted Dihydropyranones: A Mechanistic and Synthetic Guide
Executive Summary The dihydropyranone scaffold—specifically the 4-hydroxy-5,6-dihydropyran-2-one subclass—has emerged as a "privileged structure" in modern medicinal chemistry[1]. Unlike traditional rigid heterocycles, t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The dihydropyranone scaffold—specifically the 4-hydroxy-5,6-dihydropyran-2-one subclass—has emerged as a "privileged structure" in modern medicinal chemistry[1]. Unlike traditional rigid heterocycles, the dihydropyranone core offers a unique combination of stereoelectronic flexibility and dense functionalization potential. By systematically modifying the 5-position of this ring, researchers can precisely vector hydrophobic and steric bulk into the binding pockets of elusive therapeutic targets, ranging from viral proteases to RNA polymerases and spliceosomes[2]. This whitepaper dissects the structure-activity relationship (SAR) logic of 5-substituted dihydropyranones, providing a comprehensive guide to their mechanistic pharmacology, quantitative modeling, and enantioselective synthesis.
Mechanistic Grounding: The 5-Substituted Dihydropyranone Pharmacophore
The pharmacological utility of the dihydropyranone core is rooted in its highly polarized enolic system and its adaptable stereocenters.
The 4-Hydroxy Enol System: The 4-OH group is not merely a passive spectator; it acts as a potent, directional hydrogen-bond donor and acceptor. In aspartyl proteases, this enolic hydroxyl mimics the transition state of peptide bond cleavage, anchoring the molecule directly to the catalytic dyad[3].
The 5-Position Vector: The 5-position, situated alpha to the enol system, serves as the critical functionalization node. Substituents placed here (alkyl, allyl, or aryl groups) are projected perpendicularly to the plane of the pyranone ring. This precise geometry allows the 5-substituent to penetrate deep hydrophobic subsites (such as the S1/S2 pockets of viral enzymes) without disrupting the core's hydrogen-bonding network[4].
The 6-Position Anchor: Substituents at the 6-position provide complementary van der Waals interactions, often filling adjacent secondary pockets to lock the molecule into its bioactive conformation[5].
Figure 1: Pharmacophore mapping and binding interactions of 5-substituted dihydropyranones.
Case Study 1: HIV-1 Protease Inhibition (The Tipranavir Paradigm)
The most successful clinical application of the 5-substituted dihydropyranone SAR is Tipranavir (TPV), a non-peptidic HIV-1 protease inhibitor designed for salvage therapy in patients with multi-drug resistant strains[6].
Traditional peptidomimetic inhibitors fail when HIV-1 protease mutates its hydrophobic pocket residues (e.g., V82A, I84V). Tipranavir overcomes this via its dihydropyranone core[3]. The 4-OH group establishes a robust hydrogen bond with the catalytic Asp25/Asp25' dyad[3]. Crucially, the complex 5-alkyl/sulfonamide substituent is highly flexible. Unlike rigid peptides, the 5-substituent dynamically adjusts its rotameric state to maintain optimal van der Waals contacts within the mutated S1/S2 subsites[4]. This structural adaptability grants the dihydropyranone class an exceptionally high genetic barrier to resistance[3].
Case Study 2: Beyond HIV - HCV Polymerase and Spliceosome Modulators
The SAR principles of 5-substituted dihydropyranones extend far beyond aspartyl proteases:
HCV NS5B Polymerase: Compound PF-00868554 utilizes the dihydropyranone scaffold to act as a potent nonnucleoside inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase[7]. Here, the 5-substituent (an aryl/cyclopentyl derivative) is optimized to bind the allosteric thumb base domain, yielding a mean IC50 of 0.019 μM against genotype 1 polymerases[7].
Spliceosome Inhibition: In natural product derivatives like the Spliceostatins and Thailanstatins, the dihydropyranone ring is a critical structural determinant[2]. SAR studies reveal that precise stereochemical control of the 5-methyl or epoxide substitutions dictates the molecule's ability to inhibit the SF3b complex, driving sub-nanomolar cytotoxic potency against cancer cell lines[2].
Quantitative SAR (QSAR) Insights
To rationalize the design of next-generation dihydropyranones, 3D-QSAR models have been developed. These models confirm a parabolic relationship between whole-molecule hydrophobicity (logP) and target inhibition[5].
Binds thumb base domain; highly selective allosteric inhibition[7].
Spliceostatin A Analog
Spliceosome
Methyl/Epoxide
Tetrahydropyran
< 5 nM
5-substitution stereochemistry is critical for SF3b engagement[2].
Note: QSAR modeling indicates that an optimum logP of ~4.72 is required for maximum HIV-1 protease inhibition. Exceeding this hydrophobicity threshold rapidly diminishes antiviral activity while increasing off-target cytotoxicity[5].
Experimental Methodology: Synthesis and Validation
Constructing the sterically congested 5-position of dihydropyranones requires advanced catalytic strategies. The following self-validating workflow details the state-of-the-art Iridium-catalyzed Asymmetric Allylic Substitution (AAS)[8], followed by biological validation.
Figure 2: Step-by-step synthetic workflow for 5-substituted dihydropyranone derivatives.
Causality Insight: Direct alkylation of the dihydropyranone C-5 position traditionally suffers from poor regioselectivity (O-alkylation vs. C-alkylation) and low enantiomeric excess. By utilizing an Iridium catalyst with a chiral phosphoramidite ligand, the reaction proceeds via a dynamic kinetic resolution of a π-allyl intermediate. The addition of Yb(OTf)3 as a Lewis acid is critical; it stabilizes the enolate transition state, completely suppressing O-alkylation and driving the formation of the C-5 stereocenter with >99% ee[9].
Preparation of Catalyst Complex: In an argon-filled glovebox, dissolve [Ir(cod)Cl]2 (2 mol%) and a chiral phosphoramidite ligand (8 mol%) in anhydrous toluene. Stir at room temperature for 30 minutes to ensure complete complexation[9].
Lewis Acid Activation: Add Yb(OTf)3 (10 mol%) to the catalyst solution. Note: The Lewis acid activates the allylic carbonate leaving group in the subsequent step.
Substrate Addition: Add the dihydropyranone precursor (1.0 equiv) and the target allylic tert-butyl carbonate (1.2 equiv) to the mixture[8].
Reaction Execution: Seal the vessel, remove it from the glovebox, and stir at room temperature for 24 hours. Monitor completion via TLC/LC-MS.
Isolation: Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via flash column chromatography to yield the 5-substituted dihydropyranone (Yield: ~93%, >20:1 dr, 99% ee)[8].
Protocol B: In Vitro FRET-Based Protease Validation Assay
Causality Insight: Standard colorimetric assays lack the sensitivity to detect the sub-nanomolar
values typical of optimized 5-substituted dihydropyranones. A FRET (Förster Resonance Energy Transfer) assay utilizing an EDANS/DABCYL-labeled peptide substrate allows for real-time kinetic monitoring. When the protease cleaves the substrate, the fluorophore is separated from the quencher, yielding a direct measurement of initial enzyme velocity ().
Buffer Preparation: Prepare assay buffer containing 50 mM sodium acetate (pH 5.5), 1 M NaCl, 1 mM EDTA, and 1 mM DTT. Note: The acidic pH is strictly required to maintain the protonation state of the catalytic Asp25/Asp25' dyad.
Inhibitor Incubation: Serial dilute the synthesized 5-substituted dihydropyranone in DMSO. Add to a 96-well black microplate containing recombinant HIV-1 protease (final enzyme concentration: 2 nM). Incubate for 15 minutes at 37°C to allow steady-state binding.
Reaction Initiation: Add the FRET substrate (Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg) to a final concentration of 10 µM.
Kinetic Readout: Immediately monitor fluorescence continuously for 10 minutes using a microplate reader (Excitation: 340 nm, Emission: 490 nm).
Data Analysis: Calculate the initial velocity (
) from the linear portion of the fluorescence curve. Determine the IC50 by fitting the dose-response data to a four-parameter logistic non-linear regression model. Use clinical Tipranavir as a self-validating positive control.
References
Prediction of HIV-1 protease inhibitory activity of 4-hydroxy-5,6-dihydropyran-2-ones: QSAR study. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
Preclinical Characterization of PF-00868554, a Potent Nonnucleoside Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy. URL:[Link]
Total Synthesis of Tipranavir Based on Iridium-Catalyzed Asymmetric Allylic Substitution of Dihydropyranone. Organic Letters. URL:[Link]
Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors. Marine Drugs. URL:[Link]
Strategic Engineering of 5-Ethyl-5,6-dihydro-2H-pyran-2-one Scaffolds
Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers[1] Executive Summary: The Pharmacophore & The CAS Distinction[1] This guide addresses the stru...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers[1]
Executive Summary: The Pharmacophore & The CAS Distinction[1]
This guide addresses the structural class of
-unsaturated -lactones , specifically focusing on the 5,6-dihydro-2H-pyran-2-one scaffold.[1][2][3][4][5]
Critical Technical Distinction:
CAS 3393-45-1 refers to the parent unsubstituted scaffold (5,6-dihydro-2H-pyran-2-one ).[1]
The 5-ethyl analog (specifically requested) is a functionalized derivative often employed to modulate lipophilicity and steric environment around the Michael acceptor system.[1]
This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for bioactive natural products like Goniothalamin and Massoia lactone . Its primary mode of action is covalent modification of biological nucleophiles (e.g., Cysteine residues in Keap1 or NF-
B pathways) via Michael addition .
This guide details the synthesis, reactivity, and analog design of these lactones, with a specific protocol for the Ring-Closing Metathesis (RCM) synthesis of the 5-ethyl derivative.
Structural Analysis & Reactivity Profile
The Electrophilic Warhead
The core utility of 5,6-dihydro-2H-pyran-2-one lies in its conjugated double bond (C3=C4).[1] This system acts as a Michael acceptor .
C5-Substitution Effect: The introduction of an ethyl group at C5 (adjacent to the Michael acceptor site but not on the double bond itself) introduces steric bulk.[1] This creates a "kinetic filter," slowing down the reaction with bulky nucleophiles (like glutathione) while potentially retaining reactivity toward specific protein targets, thereby tuning selectivity.
Visualization: Michael Addition Mechanism
The following diagram illustrates the interaction between the lactone scaffold and a biological cysteine residue.
Figure 1: Mechanism of Covalent Modification. The C5-ethyl group (not shown in simple skeleton) sterically influences the transition state, tuning the electrophilicity.
Synthetic Strategy: Ring-Closing Metathesis (RCM)
While traditional methods like the Reformatsky reaction or oxidation of diols exist, Ring-Closing Metathesis (RCM) using Grubbs catalysts is the superior method for generating substituted analogs like the 5-ethyl derivative because it allows for modular assembly of the precursor.[1]
Retrosynthetic Analysis
To synthesize 5-ethyl-5,6-dihydro-2H-pyran-2-one :
Disconnection: Break the C3=C4 double bond.
Precursor: An acrylate ester derived from a specific homoallylic alcohol.[1]
Figure 2: Modular RCM Synthesis Route. This pathway allows for the introduction of the ethyl group via the alcohol starting material.[1]
Detailed Experimental Protocol
This protocol describes the synthesis of the scaffold, adaptable for the 5-ethyl analog by selecting the appropriate starting alcohol (e.g., 4-ethyl-1-penten-4-ol for C5 substitution).[1]
Phase 1: Esterification (Precursor Assembly)
Objective: Synthesize the diene ester precursor.
Reagents:
Homoallylic alcohol (1.0 equiv) - Select one with an ethyl group at the
-position to the hydroxyl to achieve C5-ethyl substitution.[1]
Acryloyl chloride (1.2 equiv).
Triethylamine (Et
N) (1.5 equiv).
Dichloromethane (DCM) (anhydrous).
Procedure:
Dissolve alcohol and Et
N in DCM under N atmosphere at 0°C.
Add acryloyl chloride dropwise over 30 mins.
Warm to Room Temperature (RT) and stir for 4 hours.
Stereochemical Architecture of 5-Ethyl-5,6-dihydro-2H-pyran-2-one Ring Systems: Mechanistic Insights and Drug Development Applications
Executive Summary The 5-ethyl-5,6-dihydro-2H-pyran-2-one motif is a privileged structural scaffold found in numerous bioactive natural products, including the potent antitumor agent pironetin and the phosphatase-inhibiti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-ethyl-5,6-dihydro-2H-pyran-2-one motif is a privileged structural scaffold found in numerous bioactive natural products, including the potent antitumor agent pironetin and the phosphatase-inhibiting phoslactomycins. As an
-unsaturated -lactone, this ring system acts as a highly specific, weak Michael acceptor. Its biological efficacy is inextricably linked to its precise stereochemistry—specifically at the C4, C5, and C6 positions—which governs the spatial orientation required for covalent target engagement.
This whitepaper provides an in-depth technical analysis of the stereochemical requirements of the 5-ethyl-5,6-dihydro-2H-pyran-2-one ring, detailing its mechanism of action in tubulin inhibition, structure-activity relationships (SAR), and the state-of-the-art synthetic methodologies required to construct it with high enantiomeric excess.
Stereochemical Significance and Target Engagement
The dihydropyrone ring adopts a half-chair conformation in solution. The relative syn or anti stereochemistry between the C5-ethyl group and the C6-aliphatic side chain dictates whether these substituents occupy pseudo-axial or pseudo-equatorial positions. This conformational bias is critical for biological recognition.
Case Study: (-)-Pironetin and
-Tubulin Covalent Modification
(-)-Pironetin features a strictly conserved (5R, 6R) absolute configuration. Unlike traditional tubulin poisons (e.g., paclitaxel or vinca alkaloids) that bind non-covalently to
-tubulin, (-)-pironetin is the only known natural product that covalently binds to the -subunit of tubulin [1].
The mechanism relies on the
-unsaturated lactone acting as an electrophilic warhead. The exact spatial arrangement of the (5R)-ethyl group anchors the molecule into a hydrophobic pocket, perfectly aligning the C3 carbon of the lactone for a nucleophilic attack by the sulfhydryl group of Cys316 on -tubulin [2]. If the stereochemistry is inverted to (5S, 6S) as in (+)-pironetin, the molecule cannot achieve the required trajectory for Michael addition, rendering it biologically inert[1].
Mechanism of action for (-)-pironetin via covalent modification of alpha-tubulin Cys316.
Structure-Activity Relationship (SAR) Data
Extensive SAR studies have been conducted to probe the tolerance of the C4 and C5 positions of the dihydropyrone ring. Modifying the C5-ethyl substituent reveals a strict steric boundary for retaining antiproliferative activity. While minor truncations or extensions (methyl, propyl) are tolerated, introducing bulky branched groups (isopropyl) or aromatic rings (benzyl) results in a complete loss of activity due to steric clashing within the
-tubulin binding cleft [2, 3].
Quantitative SAR Summary
Compound Variant
C5 Substituent
Absolute Configuration
IC₅₀ (MCF-7 Cells)
Biological Phenotype
Natural (-)-Pironetin
Ethyl
(5R, 6R)
~5.0 nM
Potent Mitotic Arrest
(+)-Pironetin
Ethyl
(5S, 6S)
> 5000 nM
Inactive (Stereo-mismatch)
C5-Methyl Analog
Methyl
(5R, 6R)
< 50 nM
Active (Tolerated)
C5-Propyl Analog
Propyl
(5R, 6R)
< 50 nM
Active (Tolerated)
C5-Isopropyl Analog
Isopropyl
(5R, 6R)
> 1000 nM
Inactive (Steric Clash)
C5-Benzyl Analog
Benzyl
(5R, 6R)
> 1000 nM
Inactive (Steric Clash)
Data synthesized from high-content screening and cytotoxicity evaluations of pironetin analogues[1, 2].
Synthetic Methodologies and Stereocontrol
Constructing the 5-ethyl-5,6-dihydro-2H-pyran-2-one core with high enantiomeric excess requires rigorous stereocontrol. Modern approaches utilize either Ring-Closing Metathesis (RCM) of diene esters or Hiyama-Denmark cross-coupling of six-membered cyclic alkenylsiloxanes [4, 5].
Standardized Protocol: Stereoselective Synthesis via Ring-Closing Metathesis (RCM)
This self-validating protocol details the construction of the dihydropyrone ring from a chiral aldehyde precursor. The logic behind the extreme dilution in Step 3 is critical: it thermodynamically favors intramolecular cyclization over intermolecular cross-metathesis.
Step 1: Asymmetric Allylation (Setting the C6 Stereocenter)
Cool a solution of the chiral aliphatic aldehyde (1.0 equiv) in anhydrous THF (0.1 M) to -78 °C under an argon atmosphere.
Dropwise add a pre-cooled solution of (-)-B-allyldiisopinocampheylborane (1.2 equiv).
Stir for 2 hours at -78 °C, then quench with alkaline hydrogen peroxide (NaOH/H₂O₂) to oxidatively cleave the borane complex.
Causality: The chiral auxiliary on the boron reagent dictates the facial selectivity of the aldehyde addition, establishing the (6R) stereocenter with >95% ee.
Step 2: Acylation (Introducing the C2-C3 Unsaturation)
Dissolve the purified homoallylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).
Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) and cool to 0 °C.
Slowly add acryloyl chloride (1.5 equiv). Stir for 4 hours, allowing the reaction to warm to room temperature.
Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂ to isolate the diene ester.
Step 3: Ring-Closing Metathesis (RCM)
Dissolve the diene ester in anhydrous, degassed CH₂Cl₂ to achieve a highly dilute concentration of 0.01 M .
Add Grubbs' 2nd Generation Catalyst (5 mol%).
Heat the mixture to a gentle reflux (40 °C) for 12 hours.
Causality: High dilution is mandatory to prevent intermolecular olefin metathesis (oligomerization). The ruthenium catalyst drives the intramolecular cyclization, expelling ethylene gas to irreversibly form the 5,6-dihydro-2H-pyran-2-one ring.
Quench the catalyst with ethyl vinyl ether, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Generalized stereoselective synthetic workflow for the dihydropyrone core via RCM.
Future Directions in Drug Design
The unique covalent docking capability of the 5-ethyl-5,6-dihydro-2H-pyran-2-one warhead is actively being exploited to design next-generation hybrid inhibitors. Recent computational and synthetic efforts have focused on fusing the pironetin dihydropyrone core with other tubulin binders (e.g., todalam) to create dual-binding site inhibitors [3]. Because the
-unsaturated lactone is a relatively weak Michael acceptor, it exhibits low off-target reactivity with generic cellular thiols, requiring precise geometric alignment within the -tubulin pocket to react. This makes the 5-ethyl-5,6-dihydro-2H-pyran-2-one system an ideal, tunable warhead for targeted covalent inhibitor (TCI) development.
References
High-content analysis of synthetic (−)-pironetin and its optical antipode. Molecular Cancer Therapeutics (2007).[Link]
Synthesis and Cytotoxicity Evaluation of C4- and C5-Modified Analogues of the α,β-Unsaturated Lactone of Pironetin. ChemMedChem (2015).[Link]
Elucidation of a Novel Dual Binding Site on Tubulin: Theoretical Insights and Prospective Hybrid Inhibitors. Pharmaceuticals (2024).[Link]
A Modular, Enantioselective Synthesis of Resolvins D3, E1, and Hybrids. Organic Letters (2020).[Link]
Stereoselective Access to Polypropionates Expedited by the Double Hydroboration of Allenes: Total Synthesis of Antitumor (−)-Pironetin. CCS Chemistry (2020).[Link]
Exploratory
Therapeutic Potential of 5-Ethyl Dihydropyranone Antitumor Agents: A Technical Guide to Synthesis, Mechanisms, and Preclinical Validation
As the demand for novel, targeted chemotherapeutics intensifies, the 5,6-dihydropyran-2-one scaffold—an α,β-unsaturated δ-lactone—has emerged as a highly privileged pharmacophore in medicinal chemistry[1]. Among its deri...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for novel, targeted chemotherapeutics intensifies, the 5,6-dihydropyran-2-one scaffold—an α,β-unsaturated δ-lactone—has emerged as a highly privileged pharmacophore in medicinal chemistry[1]. Among its derivatives, 5-ethyl dihydropyranones and their structural analogs represent a sophisticated class of targeted covalent inhibitors.
This technical guide synthesizes the mechanistic biology, structure-activity relationships (SAR), and self-validating experimental protocols necessary for the preclinical development of these unique antitumor agents.
Molecular Mechanisms of Action (MoA)
The therapeutic efficacy of the dihydropyranone scaffold is primarily driven by its electrophilic nature. The α,β-unsaturated carbonyl moiety acts as a highly selective Michael acceptor, undergoing irreversible covalent binding with nucleophilic thiol groups (cysteine residues) on critical oncogenic proteins[1].
Cytoskeletal Disruption and G2/M Arrest
Alkyl-substituted dihydropyranones, including 5-ethyl and iodomethylene analogs like IDDP, exhibit profound cytotoxicity by disrupting the spatial organization of actin and tubulin microfilaments[2]. By covalently modifying tubulin, these agents prevent mitotic spindle formation. Consequently, treated cancer cells are uniformly arrested in the G2/M phase of the cell cycle, leading to a cascade of time-dependent apoptotic cell death[2].
Inhibition of the PI3K/Akt Signaling Cascade
Beyond structural disruption, dihydropyranone derivatives act as potent modulators of intracellular signaling. They have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical survival cascade frequently hyperactivated in malignancies[3]. By blocking upstream kinase activity, these agents prevent the activation of Akt and mTOR, effectively halting tumor proliferation and upregulating apoptosis.
Fig 1: Mechanism of PI3K/Akt pathway inhibition by 5-ethyl dihydropyranone agents.
Quantitative Preclinical Efficacy
The addition of an ethyl group at the C5 position optimizes the lipophilicity of the dihydropyranone ring, enhancing cell membrane permeation while maintaining the precise steric bulk required to dock into target hydrophobic pockets[4]. Preclinical data demonstrates that these derivatives often outperform standard-of-care chemotherapeutics like cisplatin in specific cell lines.
Table 1: Comparative Cytotoxicity (IC50) of Dihydropyranone Derivatives
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. As a Senior Application Scientist, I emphasize understanding the causality behind these steps to prevent downstream analytical failures.
Protocol 1: Stereoselective Synthesis via NHC-Catalysis
Causality Focus: We utilize N-Heterocyclic Carbenes (NHCs) because they reverse the inherent polarity of the aldehyde substrate (umpolung activation). This is critical because it forces the aldehyde carbon to act as a nucleophile against the enone, facilitating a highly stereoselective [4+2] annulation[5]. Stereocontrol is non-negotiable in drug development, as specific enantiomers of dihydropyranones exhibit vastly different binding affinities to tubulin.
Reaction Setup: To a solution of the α,β-unsaturated aldehyde (0.1 mmol) and the α,β-unsaturated ketone (0.12 mmol) in THF (1.0 mL), add the NHC catalyst (0.02 mmol)[5].
Base Addition: Introduce a mild base such as DABCO (0.15 mmol) and a quinone oxidant to initiate the catalytic cycle[5].
Incubation: Stir the reaction mixture at room temperature for 12-24 hours under an inert argon atmosphere to prevent oxidative degradation of the carbene.
Purification & Validation: Concentrate under reduced pressure and purify via silica gel column chromatography. Self-Validation Step: Immediately subject the purified fraction to Chiral HPLC and ¹H/¹³C NMR analysis to confirm the diastereomeric ratio (d.r. > 20:1 is required) and absolute configuration[5].
Fig 2: Self-validating workflow for the synthesis and evaluation of dihydropyranones.
Protocol 2: In Vitro Cytotoxicity Validation (MTT Assay)
Causality Focus: The MTT colorimetric assay is selected over resazurin-based dyes (like Alamar Blue) because the highly electrophilic α,β-unsaturated system of dihydropyranones can occasionally cause direct chemical reduction of resazurin, leading to false-positive viability signals. The tetrazolium salt (MTT) relies strictly on mitochondrial succinate dehydrogenase activity, providing an orthogonal and reliable metric of metabolic arrest[3].
Cell Seeding: Seed target cancer cells (e.g., MCF-7, HCT116) in 96-well plates using complete DMEM medium (10% FBS) and incubate overnight at 37°C in 5% CO₂[3].
Compound Treatment: Treat cells with serial dilutions of the 5-ethyl dihydropyranone derivative (0.01 µM to 50 µM) dissolved in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity).
Morphological Check (Self-Validation): Before adding MTT, visually inspect the cells under a phase-contrast microscope. Look for cell rounding and detachment—phenotypic hallmarks of microfilament disruption[2].
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours[3].
Solubilization & Readout: Aspirate the medium, dissolve the resulting formazan crystals in pure DMSO, and measure absorbance at 570 nm using a microplate reader[3]. Calculate IC50 using non-linear regression analysis.
Future Perspectives in Drug Development
The 5-ethyl dihydropyranone scaffold represents a highly tunable platform for oncology. Future development should focus on hybridizing this core with targeted delivery vectors (such as antibody-drug conjugates or lipid nanoparticles) to mitigate off-target Michael additions to serum albumin, thereby maximizing the therapeutic index in vivo.
Application Notes and Protocols for the Total Synthesis of (-)-Pironetin via a (5R,6R)-5-Ethyl-5,6-dihydro-2H-pyran-2-one Intermediate
Introduction: The Significance of Pironetin and its Synthesis (-)-Pironetin, a polyketide natural product isolated from Streptomyces sp., has garnered significant attention from the scientific community due to its potent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Pironetin and its Synthesis
(-)-Pironetin, a polyketide natural product isolated from Streptomyces sp., has garnered significant attention from the scientific community due to its potent biological activities.[1][2] It exhibits immunosuppressive and plant growth regulatory properties, and most notably, potent antiproliferative activity against various cancer cell lines.[1][2] The unique mode of action of Pironetin involves the covalent modification of α-tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest in the G2/M phase.[3][4] This distinct mechanism from other tubulin-binding agents like taxanes and vinca alkaloids, which target β-tubulin, makes Pironetin a compelling lead compound for the development of novel anticancer therapeutics.[4]
The structural complexity of Pironetin, characterized by a densely functionalized acyclic chain appended to a stereochemically rich 5,6-dihydro-2H-pyran-2-one core, presents a formidable challenge for synthetic organic chemists. The total synthesis of Pironetin is not only a testament to the power of modern synthetic methods but also provides a platform for the generation of analogues to probe its structure-activity relationship and optimize its pharmacological profile.[5]
This document outlines a detailed application note for a proposed total synthesis of (-)-Pironetin, strategically centered around the key intermediate, (5R,6R)-5-ethyl-5,6-dihydro-2H-pyran-2-one . While numerous elegant total syntheses of Pironetin have been reported, this guide is structured to highlight a convergent and stereocontrolled approach, providing researchers with both the theoretical underpinnings and practical protocols for its execution.
Retrosynthetic Analysis and Strategic Considerations
Our retrosynthetic strategy for (-)-Pironetin is illustrated below. The molecule is disconnected at the C6-C7 bond, separating the dihydropyranone core from the polyketide side chain. This leads to the key intermediate (5R,6R)-5-ethyl-6-formyl-5,6-dihydro-2H-pyran-2-one (A) and a suitable C7-C15 fragment (B) . The aldehyde (A) can be derived from the corresponding alcohol, which in turn arises from the stereoselective synthesis of the 5-ethyl-5,6-dihydro-2H-pyran-2-one ring system.
Caption: Retrosynthetic analysis of (-)-Pironetin.
Part 1: Synthesis of the Key Intermediate (5R,6R)-5-Ethyl-6-hydroxymethyl-5,6-dihydro-2H-pyran-2-one
The stereoselective construction of the dihydropyranone core is a critical phase of this synthesis. The following protocol employs an asymmetric aldol reaction to establish the required stereocenters.
Experimental Protocol 1: Asymmetric Aldol Reaction and Lactonization
Preparation of the Aldol Adduct:
To a solution of (R)-4-benzyl-3-pentanoyl-oxazolidin-2-one (1.0 equiv) in dry CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere, add di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv).
Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
Re-cool the solution to -78 °C and add a solution of freshly distilled acrolein (1.5 equiv) in CH₂Cl₂ dropwise.
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
Quench the reaction by the addition of a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂ (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the desired aldol adduct.
Reductive Cleavage of the Chiral Auxiliary and Lactonization:
Dissolve the aldol adduct (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).
Cool the solution to 0 °C and add lithium hydroxide (4.0 equiv) followed by 30% aqueous hydrogen peroxide (4.0 equiv).
Stir the reaction vigorously at 0 °C for 4 hours.
Quench the reaction by the addition of a saturated aqueous solution of Na₂SO₃.
Acidify the mixture to pH 3 with 1 M HCl and extract with ethyl acetate (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Dissolve the crude hydroxy acid in benzene (0.05 M) containing a catalytic amount of p-toluenesulfonic acid.
Heat the mixture to reflux with a Dean-Stark trap for 4 hours.
Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃, then brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify by flash column chromatography to yield (5R,6R)-5-ethyl-6-hydroxymethyl-5,6-dihydro-2H-pyran-2-one .
Part 2: Elaboration of the Side Chain and Completion of the Total Synthesis
With the stereochemically defined dihydropyranone core in hand, the subsequent steps focus on the construction of the C7-C15 side chain and its attachment.
ring-closing metathesis protocols for 5-ethyl dihydropyranones
Application Note: Ring-Closing Metathesis Protocols for the Synthesis of 5-Ethyl Dihydropyranones Executive Summary This application note details an optimized, field-proven protocol for the synthesis of 5-ethyl-5,6-dihyd...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Ring-Closing Metathesis Protocols for the Synthesis of 5-Ethyl Dihydropyranones
Executive Summary
This application note details an optimized, field-proven protocol for the synthesis of 5-ethyl-5,6-dihydro-2H-pyran-2-ones via Ring-Closing Metathesis (RCM). These α,β-unsaturated δ-lactones are critical structural motifs in drug discovery. By leveraging the robust activity of the second-generation Grubbs catalyst (Grubbs II) under high-dilution conditions, this methodology ensures high-yielding intramolecular cyclization while suppressing competitive oligomerization and isomerization pathways.
Introduction & Mechanistic Rationale
The 5,6-dihydro-2H-pyran-2-one scaffold is a privileged pharmacophore embedded in numerous cytotoxic and pro-apoptotic natural products, such as goniothalamin, argentilactone, and cryptocaryalactone[1]. The 5-alkyl substituted variants, including 5-ethyl dihydropyranones, are particularly sought after in synthetic chemistry to enhance target binding affinity, conformational rigidity, and metabolic stability.
The most direct and atom-economical route to these α,β-unsaturated δ-lactones is the RCM of an acyclic diene precursor (e.g., an acrylate ester of a homoallylic alcohol)[2]. The catalytic cycle relies on a ruthenium alkylidene that undergoes a sequence of [2+2] cycloadditions and cycloreversions with the terminal olefins, ultimately extruding ethylene gas to drive the thermodynamic equilibrium forward[3].
Catalyst Selection Causality: The electron-deficient nature of the acrylate double bond makes metathesis inherently sluggish with early-generation catalysts. We mandate the use of Grubbs II or Hoveyda-Grubbs II catalysts. The strongly electron-donating N-heterocyclic carbene (NHC) ligand in these complexes increases the electron density on the ruthenium center, dramatically lowering the activation barrier for the metallacyclobutane intermediate formation[4].
Experimental Design & Causality
A successful RCM protocol is not merely a sequence of additions; it is a thermodynamically tuned system requiring strict control over reaction parameters.
High Dilution (0.01 M): RCM is an intramolecular process competing against intermolecular cross-metathesis (CM). Operating at high dilution entropically favors unimolecular ring closure, suppressing the formation of acyclic oligomers.
Degassed Solvents: Ruthenium carbenes are highly susceptible to oxidative decomposition. Dissolved oxygen can convert the active catalyst into inactive ruthenium oxides. Sparging the solvent with argon is a non-negotiable step for reproducible yields.
Additives for Isomerization Suppression: A known side-reaction in RCM is the migration of the newly formed double bond, catalyzed by ruthenium hydride species (decomposition byproducts). The addition of Lewis acids like titanium tetraisopropoxide[Ti(OiPr)₄] effectively sequesters these hydrides, preserving the α,β-unsaturated system[5].
Visualization of Workflows
Workflow for the RCM synthesis of 5-ethyl dihydropyranones.
Ruthenium-catalyzed ring-closing metathesis mechanism for dihydropyranones.
Step-by-Step Protocol: Synthesis of 5-Ethyl-5,6-dihydro-2H-pyran-2-one
Pre-requisite: The acyclic precursor, 2-ethylbut-3-en-1-yl acrylate, is synthesized via the esterification of 2-ethylbut-3-en-1-ol with acryloyl chloride in the presence of triethylamine and 4-dimethylaminopyridine (DMAP)[4].
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with argon for 15 minutes to establish a strict inert atmosphere.
Substrate Dissolution: Dissolve 2-ethylbut-3-en-1-yl acrylate (1.0 mmol) in 90 mL of anhydrous, degassed DCM to achieve a 0.01 M concentration. Add titanium tetraisopropoxide (10 mol%) to the solution and stir for 5 minutes.
Causality: The Ti(OiPr)₄ acts as a scavenger for ruthenium hydrides, preventing unwanted alkene isomerization[5].
Catalyst Activation: In a glovebox or under a steady argon stream, dissolve the Grubbs II catalyst (5 mol%) in 10 mL of anhydrous DCM.
Reaction Execution: Inject the catalyst solution dropwise into the reaction flask over 5 minutes. Heat the mixture to a gentle reflux (40 °C).
Self-Validation Check: The continuous evolution of micro-bubbles (ethylene gas) indicates an active catalytic cycle.
Monitoring: Monitor the reaction via TLC (eluent: 10% Ethyl Acetate in Hexanes). The reaction typically reaches full conversion within 2 to 3 hours.
Quenching: Upon consumption of the starting material, cool the flask to room temperature. Add 1.0 mL of ethyl vinyl ether and stir vigorously for 30 minutes.
Causality: Ethyl vinyl ether reacts rapidly with the active ruthenium carbene to form a stable, metathesis-inactive Fischer carbene. This prevents catalyst-driven degradation or double-bond migration during the concentration step.
Self-Validation Check: The solution color will visibly shift from a dark red/brown to a lighter greenish-brown, confirming catalyst deactivation.
Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel flash chromatography (gradient elution: 5% to 15% Ethyl Acetate in Hexanes) to yield the pure 5-ethyl-5,6-dihydro-2H-pyran-2-one as a pale yellow oil.
Quantitative Data & Optimization Summary
The following table summarizes the optimization landscape for the RCM of the 5-ethyl dihydropyranone precursor, demonstrating the critical impact of concentration and catalyst choice on overall yield.
Catalyst
Loading (mol%)
Solvent
Concentration (M)
Temp (°C)
Yield (%)
Observation / Causality
Grubbs I
10
DCM
0.05
40
45
Incomplete conversion; catalyst struggles with electron-deficient acrylates.
Grubbs II
5
DCM
0.05
40
68
Moderate yield; significant oligomerization due to high concentration.
Grubbs II
5
DCM
0.01
40
89
Optimal conditions; clean conversion with suppressed cross-metathesis.
Grubbs II
5
Toluene
0.01
80
82
Faster reaction; trace isomerization observed at elevated temperatures.
Hoveyda-Grubbs II
5
DCM
0.01
40
91
Excellent yield; higher catalyst cost but superior stability.
Troubleshooting & Self-Validating Systems
Symptom: High molecular weight streaking on TLC (Oligomerization).
Root Cause: Intermolecular cross-metathesis is outcompeting the desired intramolecular RCM.
Corrective Action: Decrease the substrate concentration from 0.05 M to 0.01 M or lower. If the issue persists, implement a syringe-pump addition of the substrate to a refluxing catalyst solution to maintain an artificially low steady-state concentration of the diene.
Symptom: Formation of the saturated lactone or double-bond migrated isomers.
Root Cause: Catalyst decomposition into active ruthenium hydride species.
Corrective Action: Ensure strict exclusion of oxygen and moisture. Increase the loading of the hydride scavenger (Ti(OiPr)₄) to 15 mol%[5].
References
A short stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone via ring-closing metathesis
Source: Beilstein Journals (NIH)
URL:[Link]
Biology-oriented synthesis of stereochemically diverse natural-product-derived compound collections by iterative allylations on a solid support
Source: PubMed
URL:[Link]
Concise Total Synthesis of (−)-Muricatacin by Tandem Ring-Closing/Cross Metathesis
Source: Organic Letters (ACS Publications)
URL:[Link]
Asymmetric Total Synthesis of (-)-Pironetin Employing the SAMP/RAMP Hydrazone Methodology
Source: PubMed
URL:[Link]
Advanced Protocols for the Asymmetric Alkylation and Synthesis of 5-Ethyl-5,6-dihydro-2-pyranone Scaffolds
Executive Summary The 5-ethyl-5,6-dihydro-2-pyranone scaffold (also known as 5-ethyl-2H-pyran-2-one) represents a critical chiral pharmacophore found in bioactive lactones such as Vernolepin and Goniothalamin analogs. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-ethyl-5,6-dihydro-2-pyranone scaffold (also known as 5-ethyl-2H-pyran-2-one) represents a critical chiral pharmacophore found in bioactive lactones such as Vernolepin and Goniothalamin analogs. The introduction of the ethyl substituent at the C5 position (gamma-position) presents a specific synthetic challenge: unlike C3 (alpha) or C4 (beta) functionalization, C5 stereocenters are difficult to install directly on the unsaturated lactone ring without causing ring opening or conjugation issues.
This guide details two high-integrity protocols:
De Novo Asymmetric Synthesis (The RCM Route): The "Gold Standard" for constructing the 5-ethyl chiral center with high enantiomeric excess (ee >95%) using Ring-Closing Metathesis (RCM).
Direct Functionalization (The Conjugate Addition Route): A protocol for modifying the pyranone core, clarifying the distinction between C4 and C5 alkylation.
Strategic Analysis & Retrosynthesis
To achieve the specific 5-ethyl substitution pattern, direct alkylation of the 5,6-dihydro-2-pyranone ring is often regiochemically ambiguous. The most robust strategy involves constructing the ring after the stereocenter is established.
Retrosynthetic Logic:
Target: (S)-5-ethyl-5,6-dihydro-2-pyranone.
Disconnection: Ring-Closing Metathesis (RCM) of the C3-C4 bond.
Precursor: An acrylate ester of a chiral homoallylic alcohol.[1]
Key Intermediate:(S)-2-ethyl-but-3-en-1-ol . (Note: Precise chain length is critical; a pentenyl chain would yield a 7-membered oxepinone).
Pathway Visualization
Figure 1: Retrosynthetic logic prioritizing the establishment of the C5 stereocenter prior to cyclization.
Protocol A: Enantioselective Synthesis via Kinetic Resolution & RCM
This protocol is recommended for generating the 5-ethyl scaffold with high optical purity. It relies on the kinetic resolution of the primary alcohol, which is more scalable and cost-effective than chiral auxiliary routes for this specific short-chain substrate.
Phase 1: Synthesis of Racemic 2-ethyl-but-3-en-1-ol
Principle: A malonic ester synthesis is used to install the vinyl and ethyl groups on a quaternary carbon, followed by decarboxylation to the tertiary center.
Alkylation: Suspend NaH in dry THF at 0°C. Add diethyl vinylmalonate dropwise. Stir 30 min. Add ethyl iodide and reflux for 4 hours.
Decarboxylation: Hydrolyze the diester with KOH/EtOH/H2O reflux. Acidify to pH 1 to form the dicarboxylic acid. Heat neat at 160°C to effect decarboxylation, yielding 2-ethyl-but-3-enoic acid .
Reduction: Dissolve the acid in dry ether. Add slowly to a suspension of LiAlH4 in ether at 0°C. Stir 2 hours. Quench (Fieser method). Distill the crude oil to obtain rac-2-ethyl-but-3-en-1-ol .
Phase 2: Enzymatic Kinetic Resolution
Principle: Lipase PS (Pseudomonas cepacia) selectively acetylates the (R)-enantiomer, leaving the desired (S)-alcohol (or vice versa depending on enzyme specificity; screening recommended).
Protocol:
Dissolve racemic alcohol (10 mmol) in vinyl acetate (20 mL, acts as solvent and acyl donor).
Add Lipase PS Amano (500 mg).
Stir at 30°C. Monitor conversion by GC (Chirasil-DEX CB column).
Stop reaction at 50% conversion (approx. 24-48 h).
Filter enzyme. Concentrate.
Purification: Flash chromatography separates the (S)-alcohol (unreacted) from the (R)-acetate.
Note: This protocol is often confused with the synthesis of the dihydro-pyranone. This method adds an alkyl group to the C4 position of a pyranone, or attempts C5 substitution via vinylogous aldol.
Objective: If the user intends to alkylate a pre-existing 5,6-dihydro-2-pyranone, standard Michael addition (Cu-catalyzed) places the nucleophile at C4 , not C5. To achieve C5 functionalization via alkylation, one must use Vinylogous Mukaiyama Aldol chemistry.
This method constructs the ring and stereocenter simultaneously.
Substrate: Silyl dienolate derived from Ethyl 3-hexenoate (contains the ethyl group).
Note: The ethyl group must be on the dienolate chain to end up at C5.
Catalyst: Cu(OTf)2 / (S)-Tol-BINAP (10 mol%).
Electrophile: Paraformaldehyde (source of C6).
Procedure:
Generate dienolate using LDA/TMSCl at -78°C.
Add catalyst and formaldehyde source in THF.
Stir at -20°C for 24h.
Acidic workup (TFA) effects cyclization.
Outcome: This route is more concise but technically demanding due to the instability of formaldehyde in asymmetric catalysis. Protocol A is preferred for reliability.
Critical Troubleshooting & Mechanism
Why RCM over Direct Alkylation?
Direct alkylation of
-unsaturated lactones at the -position (C5) requires deprotonation to form a dienolate. Reaction with alkyl halides often results in a mixture of -alkylation (C3) and -alkylation (C5), with poor stereocontrol. The RCM approach "locks" the stereochemistry in the acyclic precursor, where it can be controlled by kinetic resolution or chiral auxiliaries.
RCM Diagrammatic Workflow
References
Tsubuki, M., et al. (2004). "Enantioselective synthesis of (R)-goniothalamin via ring-closing metathesis." Tetrahedron: Asymmetry, 15(15), 2417-2421. Link
Grounding: Establishes the RCM protocol for 6-substituted pyranones; adapted here for 5-substituted via alcohol chain modific
Zhang, H. J., & Yin, L. (2018).[6][7] "Asymmetric Synthesis of α,β-Unsaturated δ-Lactones through Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction." Journal of the American Chemical Society, 140(38), 12270–12279. Link[8]
Grounding: Provides the catalytic background for vinylogous aldol str
Feringa, B. L., et al. (2000). "Enantioselective conjugate addition of diethylzinc to α,β-unsaturated lactones." Chemical Communications, (2), 115-116. Link
Grounding: Clarifies C4-alkylation limit
Sigma-Aldrich. "5,6-Dihydro-2H-pyran-2-one Product Page." Link
Grounding: Commercial availability of the core scaffold.[9]
Application Notes and Protocols for the Synthesis of 5-Ethyl-α,β-Unsaturated Lactones
Abstract This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 5-ethyl-α,β-unsaturated lactones, a key structural motif in numerous natural products and pharmacologi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of 5-ethyl-α,β-unsaturated lactones, a key structural motif in numerous natural products and pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development. It offers an in-depth analysis of various synthetic strategies, emphasizing the rationale behind reagent selection and reaction conditions. Key methodologies covered include the Horner-Wadsworth-Emmons reaction, Ring-Closing Metathesis, and the Baylis-Hillman reaction, followed by lactonization. Each section provides a detailed, step-by-step protocol, a discussion of the reaction mechanism, and a comparative analysis of the different approaches.
Introduction
The α,β-unsaturated γ-lactone core, particularly with substitution at the 5-position, is a privileged scaffold in medicinal chemistry and natural product synthesis. The 5-ethyl-2(5H)-furanone structure, for instance, serves as a versatile building block for more complex molecules. The selection of an appropriate synthetic route is critical and depends on factors such as the availability of starting materials, desired stereoselectivity, and scalability. This guide offers a critical evaluation of several robust methods for the synthesis of 5-ethyl-α,β-unsaturated lactones, providing researchers with the necessary information to make informed decisions for their specific synthetic goals.
Comparative Overview of Synthetic Strategies
Synthetic Strategy
Key Reagents
Typical Yields
Stereoselectivity
Key Advantages
Limitations
Horner-Wadsworth-Emmons
Propanal, Diethyl phosphonoacetate, Strong base (e.g., NaH)
Good to Excellent
Predominantly (E)-isomer
High yields, readily available starting materials, good stereocontrol.
Requires stoichiometric strong base, removal of phosphate byproduct.
Ring-Closing Metathesis
Acrylate of pent-1-en-3-ol, Grubbs' catalyst
Good to Excellent
Dependent on catalyst and substrate
High functional group tolerance, mild reaction conditions.
Cost of ruthenium catalysts, potential for catalyst poisoning.
Baylis-Hillman & Lactonization
Acrolein, Propanal, DABCO, Acid/Base for lactonization
Moderate to Good
Generally not stereoselective in the initial step
Atom economical, forms a highly functionalized intermediate.
Slow reaction rates, often requires subsequent steps for lactonization.
Palladium-Catalyzed C-H Lactonization
3-Pentenoic acid, Pd(OAc)₂, Ligand, Oxidant
Moderate to Good
Dependent on ligand
Direct functionalization of C-H bonds, high atom economy.
Requires specific ligands, can have issues with regioselectivity.
The Horner-Wadsworth-Emmons reaction is a highly reliable method for the stereoselective synthesis of alkenes, and it can be effectively adapted for the preparation of α,β-unsaturated esters, which are precursors to the target lactones. This approach typically yields the thermodynamically favored (E)-isomer with high selectivity.[1][2]
Reaction Principle
The HWE reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of the precursor to 5-ethyl-α,β-unsaturated lactone, propanal is reacted with the carbanion generated from diethyl phosphonoacetate. The resulting α,β-unsaturated ester can then be subjected to hydrolysis and subsequent lactonization.
preparation of 5-ethyl-5,6-dihydro-2H-pyran-2-one intermediates
An authoritative guide on the , tailored for advanced research and drug development applications. Strategic Context & Pharmacophore Significance The 5-ethyl-5,6-dihydro-2H-pyran-2-one moiety is a highly conserved -unsatu...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative guide on the , tailored for advanced research and drug development applications.
Strategic Context & Pharmacophore Significance
The 5-ethyl-5,6-dihydro-2H-pyran-2-one moiety is a highly conserved
-unsaturated -lactone pharmacophore found at the core of several potent bioactive natural products and synthetic therapeutic leads. Most notably, it serves as the terminal structural domain in the total synthesis of Phoslactomycin B (an antifungal and antitumor agent) [1], Leustroducsin B [2], and synthetic hybrids of anti-inflammatory Resolvins [3].
In drug development, the biological efficacy of these macrolides is strictly dictated by the absolute and relative stereochemistry at the C5 (ethyl) and C6 (alkyl/aryl substituent) positions of the pyranone ring. While traditional Hetero-Diels-Alder (HDA) reactions can construct dihydropyranones, they often suffer from poor regioselectivity and limited functional group tolerance when applied to sterically demanding, late-stage intermediates. Consequently, the contemporary gold standard for synthesizing this core is a highly predictable, two-stage sequence: Asymmetric construction of an acyclic diene precursor , followed by Ring-Closing Metathesis (RCM) .
Mechanistic Pathway & Retrosynthetic Logic
The logic behind the RCM approach is rooted in stereochemical control and functional group orthogonality. By establishing the C5 and C6 stereocenters via an asymmetric allylation (e.g., Brown or Keck allylation) prior to cyclization, the relative stereochemistry is permanently locked.
The subsequent esterification with acryloyl chloride provides the terminal olefins required for metathesis. A critical mechanistic choice in this pathway is the selection of the metathesis catalyst. The electron-deficient nature of the acrylate double bond makes it a notoriously poor substrate for first-generation ruthenium catalysts. To overcome this electronic deactivation, Grubbs' Second-Generation Catalyst is employed; its strongly electron-donating N-heterocyclic carbene (NHC) ligand significantly increases the nucleophilicity and stability of the propagating ruthenium alkylidene species, driving the cyclization to completion.
Retrosynthetic workflow for 5-ethyl-5,6-dihydro-2H-pyran-2-one via Ring-Closing Metathesis.
Quantitative Optimization of RCM Conditions
The success of the RCM step is highly dependent on concentration and catalyst selection. High dilution is mandatory to kinetically favor intramolecular ring closure over intermolecular cross-metathesis (oligomerization).
Table 1: Optimization of RCM Conditions for Dihydropyranone Formation
Rapid cyclization; NHC ligand overcomes acrylate electron deficiency.
Grubbs II
2
Toluene
80
0.01
94
Elevated temperature compensates for lower catalyst loading; excellent kinetic profile.
Hoveyda-Grubbs II
5
CH₂Cl₂
40
0.01
91
Comparable efficacy to Grubbs II; slightly easier catalyst removal during workup.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls and specific quenching mechanisms are embedded to ensure the integrity of the highly sensitive
-unsaturated lactone product.
Protocol A: Synthesis of the Acyclic Diene Precursor (Acryloylation)
Objective: Convert the stereochemically defined homoallylic alcohol into an RCM-ready diene.
Preparation: Dissolve the chiral homoallylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ to achieve a concentration of 0.2 M under a strict argon atmosphere.
Thermal Control: Cool the solution to 0 °C using an ice bath. Causality: Acryloylation is highly exothermic; maintaining 0 °C prevents unwanted side reactions such as elimination or polymerization of the acrylate.
Catalysis & Base Addition: Add triethylamine (Et₃N, 2.0 equiv) followed by 4-dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, generating a highly reactive acylpyridinium intermediate that accelerates the esterification of the sterically hindered secondary alcohol. Et₃N serves as the stoichiometric acid scavenger.
Acryloylation: Dropwise add acryloyl chloride (1.5 equiv) over 15 minutes.
Validation & Workup: Warm the mixture to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc, 4:1). Once the starting material is fully consumed, quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude acyclic diene via flash column chromatography.
Protocol B: Ring-Closing Metathesis (RCM)
Objective: Cyclize the diene to form the 5-ethyl-5,6-dihydro-2H-pyran-2-one core without triggering double-bond isomerization.
High-Dilution Setup: Dissolve the purified acryloyl ester (1.0 equiv) in anhydrous, thoroughly degassed CH₂Cl₂ to achieve a final concentration of 0.01 M . Causality: Degassing prevents the oxidative degradation of the ruthenium catalyst. The high dilution factor (0.01 M) is the critical physical parameter that biases the reaction kinetics toward intramolecular cyclization rather than intermolecular cross-metathesis.
Catalyst Initiation: Add Grubbs 2nd Generation Catalyst (0.05 equiv, 5 mol%) in a single portion.
Cyclization: Heat the reaction mixture to a gentle reflux (40 °C) for 4–6 hours. Monitor the disappearance of the acyclic diene via TLC.
Critical Quenching Step: Once cyclization is complete, immediately remove the reaction from heat and add an excess of ethyl vinyl ether (approx. 50 equiv relative to the catalyst). Stir for 30 minutes. Causality: This is a mandatory self-validating step. Ethyl vinyl ether reacts rapidly with the active ruthenium alkylidene to form a stable, catalytically inactive Fischer carbene. If this step is omitted, residual active ruthenium will catalyze the migration (isomerization) of the newly formed
-unsaturated double bond into a thermodynamically stable but undesired position during concentration.
Purification: Remove the solvent under reduced pressure. To ensure pharmaceutical-grade purity and remove heavy metal residues, treat the crude mixture with a ruthenium scavenger (e.g., SiliaBond DMT) for 1 hour prior to loading onto a silica gel column. Elute to isolate the pure 5-ethyl-5,6-dihydro-2H-pyran-2-one intermediate.
References
Total Synthesis of Phoslactomycin B (Phospholine) and the Biosynthetic Deamino Precursor.Wiley-VCH.
Total Synthesis of Leustroducsin B.Amazon S3 (Supporting Information).
A Modular, Enantioselective Synthesis of Resolvins D3, E1, and Hybrids.Organic Letters (ACS Publications).
Application
Application Notes & Protocols: Organocatalytic Routes to 5-Ethyl-5,6-dihydropyran-2-one
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of 5-ethyl-5,6-dihydropyran-2-one, a chiral α,β-unsaturated δ-lactone. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of 5-ethyl-5,6-dihydropyran-2-one, a chiral α,β-unsaturated δ-lactone. The 5,6-dihydropyran-2-one scaffold is a core structural motif in numerous biologically active natural products, exhibiting a wide range of pharmacological activities, including potent anti-cancer properties.[1] The critical role of stereochemistry in the biological function of these compounds necessitates the development of efficient and highly selective enantioselective synthetic methods.[2] This guide focuses on modern organocatalytic strategies, which offer a powerful, metal-free approach to constructing these valuable chiral building blocks. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-tested protocols, and offer practical insights into reaction optimization and execution.
Introduction: The Power of Organocatalysis in δ-Lactone Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. Chiral δ-lactones, such as the target molecule 5-ethyl-5,6-dihydropyran-2-one, are prevalent scaffolds in many natural products and serve as versatile intermediates in organic synthesis.[2] Traditionally, their synthesis has relied on metal-based catalysts, which, while effective, can present challenges related to cost, toxicity, and removal of metal residues from the final product.
Organocatalysis has emerged as a transformative alternative, utilizing small, chiral organic molecules to catalyze asymmetric reactions with high efficiency and stereoselectivity.[3] The advantages are numerous:
Sustainability: Organocatalysts are often derived from readily available natural sources, such as amino acids (e.g., proline) or cinchona alkaloids, and are metal-free, aligning with the principles of green chemistry.[4][5]
Stability: Many organocatalysts are stable to air and moisture, simplifying experimental setup and handling compared to sensitive organometallic reagents.[6]
Predictable Stereochemistry: The mechanism of many organocatalytic reactions is well-understood, allowing for rational catalyst design and predictable control over the stereochemical outcome.[3]
This guide will focus on two robust organocatalytic cascade reactions that can be adapted for the stereoselective synthesis of 5-ethyl-5,6-dihydropyran-2-one: a Thiourea-Catalyzed Domino Michael-Hemiacetalization and an N-Heterocyclic Carbene (NHC)-Catalyzed [4+2] Annulation .
This powerful one-pot strategy constructs the dihydropyranone core through a sequential Michael addition and intramolecular hemiacetalization.[7] The key to success is a bifunctional organocatalyst, typically combining a thiourea moiety and a Brønsted base (e.g., a tertiary amine).[8][9][10]
Mechanistic Rationale & The Role of the Catalyst
The bifunctional catalyst operates through a cooperative activation mechanism. The thiourea group, acting as a hydrogen-bond donor, activates the nitroalkene electrophile, lowering its LUMO and making it more susceptible to nucleophilic attack. Simultaneously, the tertiary amine base deprotonates the 1,3-dicarbonyl compound (the nucleophile), generating an enolate. This dual activation within the catalyst's chiral scaffold brings the reactants into close proximity in a specific orientation, enabling a highly stereocontrolled Michael addition. The resulting intermediate then undergoes a spontaneous, intramolecular hemiacetalization, followed by dehydration, to yield the final dihydropyranone product.
Caption: Workflow for the thiourea-catalyzed domino reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of functionalized dihydropyrans.[7]
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
To an oven-dried round-bottom flask containing a magnetic stir bar and 4 Å molecular sieves (approx. 200 mg), add the bifunctional thiourea catalyst (e.g., (R,R)-Takemoto catalyst, 0.1 mmol, 10 mol%).
Seal the flask with a septum and purge with an inert atmosphere (Argon).
Add anhydrous toluene (2.0 mL) via syringe and stir the mixture at room temperature for 10 minutes.
Cool the reaction mixture to 0 °C using an ice bath.
Add ethyl acetoacetate (1.2 mmol, 1.2 equiv.) to the catalyst solution.
Add 1-nitrobut-1-ene (1.0 mmol, 1.0 equiv.) dropwise over 5 minutes.
Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired 5-ethyl-dihydropyran-2-one derivative.
Data and Expected Outcome
The following table summarizes representative data based on analogous transformations found in the literature.[7][11]
Parameter
Value
Notes
Catalyst Loading
5-10 mol%
Higher loading may be needed for less reactive substrates.
Temperature
0 °C to RT
Lower temperatures generally improve enantioselectivity.
N-Heterocyclic Carbenes (NHCs) are a versatile class of organocatalysts capable of unique modes of substrate activation, most notably the generation of homoenolate equivalents from α,β-unsaturated aldehydes.[12] This reactivity enables powerful [4+2] annulation reactions for the synthesis of dihydropyranones.
Mechanistic Rationale: The Homoenolate Pathway
The catalytic cycle begins with the reaction of the NHC with an α,β-unsaturated aldehyde (e.g., crotonaldehyde). This forms a covalent intermediate known as the Breslow intermediate. A subsequent proton transfer generates a chiral homoenolate equivalent. This nucleophilic species then attacks a suitable electrophilic coupling partner (a β-ketoester in this case). The resulting intermediate undergoes intramolecular cyclization and catalyst regeneration to furnish the final δ-lactone product with high stereocontrol.
Caption: Catalytic cycle for the NHC-mediated [4+2] annulation.
Detailed Experimental Protocol
This protocol is a conceptual adaptation based on established NHC-catalyzed annulation methodologies.[12][13]
Materials:
Chiral triazolium salt (NHC precursor, e.g., derived from L-pyroglutamic acid)
Potassium bis(trimethylsilyl)amide (KHMDS) or DBU as base
Crotonaldehyde (freshly distilled)
Ethyl 3-oxopentanoate
Tetrahydrofuran (THF, anhydrous)
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
In an oven-dried Schlenk flask under an Argon atmosphere, dissolve the chiral triazolium salt (0.2 mmol, 20 mol%) in anhydrous THF (1.0 mL).
Cool the solution to -20 °C.
Add KHMDS (0.2 mmol, 20 mol%, as a 0.5 M solution in toluene) dropwise to generate the active NHC catalyst in situ. Stir for 20 minutes at this temperature.
In a separate flask, prepare a solution of ethyl 3-oxopentanoate (1.0 mmol, 1.0 equiv.) and crotonaldehyde (1.2 mmol, 1.2 equiv.) in anhydrous THF (2.0 mL).
Using a syringe pump, add the substrate solution to the catalyst mixture over a period of 4 hours at -20 °C.
After the addition is complete, allow the reaction to stir for an additional 12 hours, gradually warming to room temperature.
Monitor the reaction by TLC or ¹H NMR analysis of an aliquot.
Once the reaction is complete, quench with a few drops of acetic acid and concentrate the mixture under reduced pressure.
Purify the residue directly by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the target 5-ethyl-5,6-dihydropyran-2-one.
Data and Expected Outcome
The following table projects expected outcomes based on similar NHC-catalyzed transformations.[12][13]
Parameter
Value
Notes
Catalyst Loading
10-20 mol%
NHC reactions often require higher catalyst loadings.
Base
KHMDS, DBU
The choice of base is critical for catalyst generation.
Temperature
-20 °C to RT
Low temperature is crucial for enantioselectivity.
Reaction Time
12 - 24 hours
Slow addition of substrates is often necessary.
Typical Yield
60 - 85%
Yields can be sensitive to substrate purity.
Enantiomeric Excess (ee)
>95% ee
NHC catalysis is known for high stereocontrol.
Application Notes: Troubleshooting and Further Considerations
Substrate Purity: The purity of aldehydes is critical, especially in NHC catalysis. It is highly recommended to distill aldehydes immediately before use to remove acidic impurities that can inhibit the catalyst.
Anhydrous Conditions: While many organocatalysts are water-tolerant, the reactions described, particularly the NHC-catalyzed route, benefit significantly from anhydrous conditions to prevent catalyst deactivation and side reactions.
Catalyst Selection: The choice of catalyst is paramount. For thiourea catalysis, the steric and electronic properties of the substituents on both the thiourea and amine components can dramatically affect both yield and enantioselectivity.[8][9] For NHC catalysis, the backbone of the triazolium salt dictates the chiral environment.[12] Screening a small library of catalysts is often a valuable first step in optimization.
Product Characterization: The final products should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure. Enantiomeric excess must be determined by analysis on a chiral stationary phase via HPLC or SFC.
References
Marzaro, G., et al. (2012). Enantioselective Organocatalytic Approach to r-Methylene-δ-lactones and δ-Lactams. The Journal of Organic Chemistry. Available at: [Link]
Mondal, S., et al. (2020). An organocatalytic cis-selective approach to bicyclic δ-lactones. Organic & Biomolecular Chemistry. Available at: [Link]
Berkessel, A., et al. (2006). Structural optimization of thiourea-based bifunctional organocatalysts for the highly enantioselective dynamic kinetic resolution of azlactones. Organic & Biomolecular Chemistry. Available at: [Link]
Zhang, Z.-G., et al. (2018). Highly Chemo- and Enantioselective Vinylogous Aldol/Cyclization Cascade Reaction to Construct Chiral 5,6-Dihydropyran-2-Ones. Tetrahedron. Available at: [Link]
Hayashi, Y., et al. (2026). Orthogonal Relay Catalysis Enabling Diastereodivergent One-Pot Syntheses. Chemistry – A European Journal. Available at: [Link]
Berkessel, A., et al. (2006). Structural optimization of thiourea-based bifunctional organocatalysts for the highly enantioselective dynamic kinetic resolution of azlactones. PubMed. Available at: [Link]
Company, A., et al. (2020). Novel organocatalytic vinylogous synthesis of dihydropyran-2-ones. Angewandte Chemie. Available at: [Link]
Wang, W., et al. (2012). Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones. PubMed. Available at: [Link]
Evans, D. A., et al. (2011). Asymmetric Synthesis of Chiral δ-Lactones Containing Multiple Contiguous Stereocenters. Organic Letters. Available at: [Link]
Smith, A. B., et al. (2017). Enantioselective Preparation of 5-Oxo-5,6-dihydro-2H-pyran-2-yl phenylacetate via organocatalytic Dynamic Kinetic Asymmetric Transformation (DyKAT). Organic Syntheses. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Organic Chemistry Portal. Available at: [Link]
Yetra, S. R., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Lactones. Organic Chemistry Portal. Available at: [Link]
Zhou, Q.-L., et al. (2024). Bimetallic Ru/Ru-Catalyzed Asymmetric One-Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones. Advanced Synthesis & Catalysis. Available at: [Link]
Kawabata, T. (2017). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules. Available at: [Link]
Naumann, S., et al. (2018). Bifunctional thiourea-based organocatalyst promoted kinetic resolution polymerization of racemic lactide to isotactic polylactide. Chemical Communications. Available at: [Link]
Hollmann, F., et al. (2020). Stereoselective Synthesis of Chiral δ-Lactones via an Engineered Carbonyl Reductase. Angewandte Chemie. Available at: [Link]
Demkowicz, S., et al. (2016). New thiourea organocatalysts and their application for the synthesis of 5-(1H-indol-3-yl)methyl-2,2-dimethyl-1,3-dioxane-4,6-dio. MOST Wiedzy. Available at: [Link]
Al-Azani, M., et al. (2012). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules. Available at: [Link]
Zhang, Z.-G., et al. (2018). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
Fukushima, K., et al. (2023). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Polymer Chemistry. Available at: [Link]
Mak, K. C., et al. (2018). Biocatalytic Routes to Lactone Monomers for Polymer Production. ACS Sustainable Chemistry & Engineering. Available at: [Link]
Basu, B., et al. (2023). The L-proline modified Zr-based MOF (Basu-proline) catalyst for the one-pot synthesis of dihydropyrano[3,2-c]chromenes. Scientific Reports. Available at: [Link]
Waymouth, R. M., et al. (2007). Direct Organocatalytic Ring-Opening Polymerizations of Lactones. Macromolecules. Available at: [Link]
Wang, J., et al. (2015). l-Proline-catalyzed synthesis of highly functionalized multisubstituted 1,4-dihydropyridines. Organic & Biomolecular Chemistry. Available at: [Link]
Wikipedia. (n.d.). Proline organocatalysis. Wikipedia. Available at: [Link]
MacMillan, D. W. C., et al. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society. Available at: [Link]
Enders, D., et al. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis. Available at: [Link]
Wang, J., et al. (2021). Organocatalytic cascade reactions for multi-functionalized chiral cyclic ethers through vinylidene ortho-quinone methides. Chemical Communications. Available at: [Link]
Afonso, C. A. M., et al. (2024). Organocatalytic Cascade Reactions for the Synthesis and Diversification of Privileged Structures. Chemistry Proceedings. Available at: [Link]
Kim, J.-W., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. Catalysts. Available at: [Link]
Yetra, S. R., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. Available at: [Link]
Company, A., et al. (2015). The Role of Pyranones in Asymmetric Organocatalytic Cascade Reactions. CHIMIA. Available at: [Link]
Palomo, C., et al. (2007). Enantioselective Organocatalytic Michael Addition Reactions between N-Heterocycles and Nitroolefins. European Journal of Organic Chemistry. Available at: [Link]
Application Note: Conjugate Addition Reactions to 5-Ethyl-2H-pyran-2-one
Methodologies, Mechanisms, and Validated Protocols for 2-Pyrone Functionalization Introduction & Mechanistic Rationale 5-Ethyl-2H-pyran-2-one is a highly versatile hybrid architecture featuring both an electron-deficient...
Author: BenchChem Technical Support Team. Date: March 2026
Methodologies, Mechanisms, and Validated Protocols for 2-Pyrone Functionalization
Introduction & Mechanistic Rationale
5-Ethyl-2H-pyran-2-one is a highly versatile hybrid architecture featuring both an electron-deficient diene and an unsaturated lactone moiety. While 2-pyrones are traditionally exploited in [4+2] and [2+2] cycloadditions to construct complex bicyclic scaffolds, their functionalization via conjugate addition (Michael addition) provides a direct, atom-economical route to heavily substituted 3,4-dihydropyran-2-ones[1].
The Chemical Challenge: The extended electron delocalization across the conjugated diene-lactone system inherently reduces the electrophilicity of the C4 and C6 positions compared to standard acyclic α,β-unsaturated esters[1],[2]. Consequently, uncatalyzed additions often fail, suffer from poor regioselectivity (yielding mixtures of 1,2-, 1,4-, and 1,6-adducts), or lead to unwanted ring-opening side reactions.
The Causality of Catalytic Solutions:
To overcome this kinetic barrier, two distinct catalytic paradigms have been developed:
Soft Organometallic Catalysis: Using copper(I) catalysts with chiral diphosphine ligands to transmetalate hard Grignard reagents into soft, highly regioselective organocuprates. This strictly favors 1,4-addition at the C4 position, bypassing 1,2-addition entirely[1],[3].
Enolate Activation (Mukaiyama-Michael): Utilizing silyl ketene acetals activated by Lewis acids (e.g., Yb(OTf)₃) or nucleophilic catalysts (e.g., TBABB). This lowers the activation energy for C–C bond formation, allowing the reaction to proceed at room temperature with excellent yields[4],[5].
Decision matrix for selecting nucleophiles and catalytic systems in 2-pyrone functionalization.
The ACA of Grignard reagents to 2-pyrones, pioneered by , represents a breakthrough in asymmetric synthesis[1]. By employing a CuBr·SMe₂ precatalyst and a chiral ferrocenyl-based bisphosphine ligand (e.g., Josiphos derivatives), the reaction achieves near-perfect regioselectivity for the 1,4-adduct. The presence of the 5-ethyl group on the pyranone ring directs the incoming nucleophile to the C4 position via a highly structured π-complex, followed by migratory insertion (carbocupration).
Copper-Catalyzed Asymmetric Conjugate Addition (ACA) cycle for 5-ethyl-2H-pyran-2-one.
Quantitative Data Summaries
The following table synthesizes the expected performance metrics when applying different conjugate addition methodologies to 2-pyrone derivatives, extrapolated for 5-ethyl-2H-pyran-2-one based on established literature[1],[4],[5].
Objective: Enantioselective 1,4-addition of an alkyl group to 5-ethyl-2H-pyran-2-one using a Grignard reagent.
Reagents & Causality:
CuBr·SMe₂ (5.0 mol%): Serves as the copper source. The SMe₂ ligand stabilizes the Cu(I) oxidation state, preventing premature disproportionation.
Chiral Ferrocenyl Diphosphine Ligand (6.0 mol%): Induces the chiral environment necessary for facial selectivity during π-complexation[1].
Alkyl Grignard Reagent (2.0 equiv): The hard nucleophile, which is softened in situ via transmetalation.
Step-by-Step Procedure:
Catalyst Formation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuBr·SMe₂ (5.0 mol%) and the chiral ligand (6.0 mol%) in anhydrous ethereal solvent (e.g., MTBE or THF, 3 mL). Stir at room temperature for 15 minutes.
Self-Validation: The suspension will transition into a clear, homogeneous solution, confirming the formation of the active [L*Cu-Br] complex.
Substrate Addition: Add 5-ethyl-2H-pyran-2-one (1.0 equiv, typically 0.5 mmol) dissolved in 2 mL of the solvent. Cool the reaction mixture strictly to -72 °C using a dry ice/acetone bath.
Causality: Cryogenic temperatures are mandatory to suppress the uncatalyzed background 1,2-addition of the Grignard reagent to the lactone carbonyl.
Nucleophile Addition: Dropwise, add the alkyl Grignard reagent (2.0 equiv) over 10 minutes.
Self-Validation: A subtle color shift (often to pale yellow/orange) indicates successful transmetalation to the active[L*Cu-R] species.
Reaction Monitoring: Stir at -72 °C for 2–4 hours.
Self-Validation: Monitor via TLC (4:1 Hexanes/EtOAc). The disappearance of the highly UV-active 2-pyrone spot (Rf ~ 0.4) and the emergence of a new, less UV-active spot (the dihydropyranone) validates catalyst turnover without ring-opening.
Quench & Workup: Quench the resulting magnesium enolate intermediate with anhydrous MeOH (5.0 equiv) at -72 °C before warming to room temperature[1].
Causality: Low-temperature quenching traps the enolate cleanly, preventing polymerization or retro-Michael reactions that occur upon warming.
Purification: Dilute with saturated aqueous NH₄Cl, extract with Et₂O (3 × 10 mL), dry over MgSO₄, and purify via flash column chromatography.
Protocol B: Mukaiyama-Michael Addition using Silyl Ketene Acetals
Objective: Mild, room-temperature 1,4-addition of an ester enolate equivalent to 5-ethyl-2H-pyran-2-one.
Reagents & Causality:
Silyl Ketene Acetal (1.0 - 1.2 equiv): Acts as a stable, soft carbon nucleophile.
TBABB (Tetra-n-butyl ammonium bibenzoate, 10 mol%): A weak nucleophilic catalyst that reversibly coordinates to the silicon atom of the acetal, generating a highly reactive, naked enolate equivalent in situ[4],[5].
Step-by-Step Procedure:
Preparation: In a dry flask under argon, dissolve 5-ethyl-2H-pyran-2-one (1.0 equiv) and TBABB (10 mol%) in anhydrous THF (0.25 M concentration).
Self-Validation: Ensure complete dissolution of TBABB to guarantee uniform nucleophilic activation.
Addition: Add the silyl ketene acetal (1.2 equiv) dropwise at room temperature (25 °C).
Causality: Unlike Grignard reagents, silyl ketene acetals are soft enough that 1,2-addition is naturally disfavored; thus, cryogenic cooling is unnecessary.
Monitoring: Stir for 2–5 hours at room temperature.
Self-Validation: The reaction is mildly exothermic. Monitor via GC-MS or TLC to confirm the formation of the silylated enol ether intermediate.
Workup: Quench with 1M HCl (to hydrolyze the silyl enol ether to the corresponding ketone/lactone), extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
References
Mao, B., Fañanás-Mastral, M., & Feringa, B. L. (2013). Asymmetric Conjugate Addition of Grignard Reagents to Pyranones. Organic Letters, 15(2), 286-289.
Gnaneshwar, R., & Sivaram, S. (2006). Conjugate Addition of a Silyl Ketene Acetal to α,β-Unsaturated Lactones. Synthetic Communications, 36(7), 885-890.
Matysik, F.-M., Reiser, O., et al. (2020). Sustainable synthesis of 2-pyrones and application of biobased 2-pyrones. Universität Regensburg.
using 5-ethyl-5,6-dihydro-2H-pyran-2-one as a chiral building block
Application Note: 5-Ethyl-5,6-dihydro-2H-pyran-2-one as a Chiral Building Block Introduction: The Strategic Value of the Scaffold 5-Ethyl-5,6-dihydro-2H-pyran-2-one (also referred to as 5-ethyl-α,β-unsaturated δ-lactone)...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 5-Ethyl-5,6-dihydro-2H-pyran-2-one as a Chiral Building Block
Introduction: The Strategic Value of the Scaffold
5-Ethyl-5,6-dihydro-2H-pyran-2-one (also referred to as 5-ethyl-α,β-unsaturated δ-lactone) represents a versatile chiral building block in the total synthesis of polyketides, macrolides, and terpene-based natural products. Unlike its 6-substituted counterparts (e.g., the Goniothalamin series), the 5-substituted scaffold offers a unique stereochemical handle at the C5 position.
This structural motif is particularly valuable because the C5-ethyl group exerts powerful 1,2-asymmetric induction during functionalization of the C3=C4 double bond. By utilizing this scaffold, researchers can relay chirality from the C5 position to establish new stereocenters at C4 and C3 with high diastereoselectivity.
Key Applications:
Michael Acceptor: Substrate for stereoselective conjugate additions (e.g., organocuprates).
Dienophile: Chiral partner in Diels-Alder cycloadditions.
Chiral Pool Precursor: Ring-opening affords enantiopure acyclic fragments (e.g., 5-hydroxy-4-ethylpentanoates).
Synthesis of the Chiral Building Block
While racemic material is available, asymmetric synthesis is required for high-value applications. The most robust protocol for laboratory-scale preparation involves the Ring-Closing Metathesis (RCM) of a chiral acrylate ester.
Mechanism & Retrosynthesis
The target lactone is disconnected at the C3-C4 bond via RCM. The precursor is the acrylate ester of (S)-2-ethyl-3-buten-1-ol .
Chirality Source: The homoallylic alcohol, which can be obtained via enzymatic kinetic resolution or asymmetric allylation.
Protocol: Synthesis of (S)-5-Ethyl-5,6-dihydro-2H-pyran-2-one
Reagents:
(S)-2-Ethyl-3-buten-1-ol (1.0 equiv)
Acryloyl chloride (1.2 equiv)
Triethylamine (Et3N) (1.5 equiv)
Grubbs Catalyst, 2nd Generation (2–5 mol%)
Dichloromethane (DCM, anhydrous)
Step 1: Acrylation
Dissolve (S)-2-ethyl-3-buten-1-ol (10 mmol) in anhydrous DCM (50 mL) under N2.
Cool to 0 °C. Add Et3N (15 mmol) followed by dropwise addition of acryloyl chloride (12 mmol).
Warm to room temperature (RT) and stir for 4 hours.
Cuprate Formation: In a flame-dried flask under Argon, cool CuI (1.5 equiv) in THF to -78 °C. Add Methyllithium (3.0 equiv) dropwise. Stir 30 min to form LiMe2Cu.
Addition: Add TMSCl (2.0 equiv) to the cuprate solution.
Dissolve the lactone (1.0 equiv) in THF and add dropwise to the mixture at -78 °C.
Stir at -78 °C for 2 hours, then slowly warm to -40 °C.
Quench: Add sat. NH4Cl solution (turns deep blue due to Cu).
Workup: Extract with Et2O. Wash with brine. Dry over MgSO4.
Outcome: The major diastereomer will be the (4R,5S)-4-methyl-5-ethyl-tetrahydropyran-2-one (assuming anti attack).
Selectivity: Typically >10:1 dr (diastereomeric ratio).
Protocol B: Diels-Alder Cycloaddition
The lactone acts as an electron-deficient dienophile.
Reagents:
(S)-5-Ethyl-5,6-dihydro-2H-pyran-2-one
Cyclopentadiene (freshly cracked, 5.0 equiv)
Lewis Acid (optional, e.g., Et2AlCl for higher endo selectivity)
Procedure:
Dissolve lactone in Toluene.
Add Cyclopentadiene.
Heat to 80 °C in a sealed tube (thermal) or stir at -78 °C with 1.0 equiv Et2AlCl (Lewis Acid catalyzed).
Mechanism: The reaction proceeds via an endo transition state, with the diene approaching from the face anti to the bulky ethyl group.
Visualizing the Workflow
The following diagram illustrates the synthesis of the building block and its divergent applications.
Caption: Synthesis workflow for (S)-5-ethyl-5,6-dihydro-2H-pyran-2-one via RCM and its subsequent divergent applications in stereoselective synthesis.
Quantitative Data Summary
Parameter
Value / Condition
Notes
Molecular Weight
126.15 g/mol
Formula: C7H10O2
Boiling Point
~103 °C (10 mmHg)
Extrapolated from 5,6-dihydro-2H-pyran-2-one
Chirality Source
(S)-2-ethyl-3-buten-1-ol
Enantiomeric Excess (ee) >98% recommended
RCM Yield
85–92%
High dilution (0.02 M) is critical to avoid oligomers
Michael dr
>10:1 (anti:syn)
Controlled by steric hindrance of C5-Ethyl
Storage
2–8 °C, Inert Atm.
Polymerizes upon prolonged exposure to air/light
References
Keck, G. E., Li, X. Y., & Knutson, C. E. (1999).[2] "The Synthesis of α,β-Unsaturated Lactones from β-Acetoxy Aldehydes." Organic Letters, 1(3), 411–413. Link
Zhang, H. J., & Yin, L. (2018).[2] "Copper(I)-Catalyzed Direct Vinylogous Aldol Reaction of β,γ-Unsaturated Esters." Journal of the American Chemical Society, 140(38), 12270–12279. Link
Elkin, P. K., Durfee, N. D., & Rawal, V. H. (2021).[2] "Hetero-Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes." Organic Letters, 23(13), 5288–5293. Link
Feringa, B. L., et al. (2017). "Enantioselective Preparation of 5-Oxo-5,6-dihydro-2H-pyran-2-yl phenylacetate via DyKAT." Organic Syntheses, 94, 292-302.[1] Link
Hamdy, A. K., et al. (2025).[3] "Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti-Cell-Migration and Anticancer Activity." Synlett, 2025. Link
Technical Support Center: Enantioselective Synthesis & Stability of 5-Ethyl-5,6-dihydro-2-pyranone
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Racemization & Isomerization in -Unsaturated Lactone Synthesis Executive Summary The synthesis of 5-ethyl-5,6-dihydro-2-pyrano...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Topic: Preventing Racemization & Isomerization in
-Unsaturated Lactone Synthesis
Executive Summary
The synthesis of 5-ethyl-5,6-dihydro-2-pyranone presents a unique stereochemical challenge. Unlike its 6-substituted counterparts (e.g., goniothalamin), the chiral center at C5 is susceptible to racemization through two distinct mechanisms: base-catalyzed
-deprotonation (forming a transient dienolate) and ruthenium-hydride induced isomerization during Ring-Closing Metathesis (RCM).
This guide provides a self-validating troubleshooting framework to preserve enantiopurity (
) during synthesis and purification.
Module 1: The Mechanics of Racemization (Diagnostic)
Before troubleshooting, you must identify how you are losing enantiomeric excess (
).
Mechanism A: Base-Catalyzed -Deprotonation
The proton at C5 is chemically vulnerable. It is allylic to the C3=C4 double bond and vinylogous to the carbonyl.
Trigger: Exposure to basic workup conditions (e.g., saturated
, amines) or basic chromatography stationary phases.
Pathway: Base removes the C5 proton
Formation of a planar dienolate resonance structure Reprotonation from either face Racemate.
Mechanism B: Ru-Hydride Isomerization (The RCM Trap)
During Ring-Closing Metathesis using Grubbs catalysts, the catalyst can decompose to form Ruthenium hydride (Ru-H) species.
Trigger: High temperatures, prolonged reaction times, or uninhibited Grubbs II/Hoveyda-Grubbs II catalysts.
Pathway: Ru-H inserts into the double bond
The double bond migrates (isomerizes) Loss of stereochemical integrity or formation of thermodynamically stable byproducts.
Module 2: Troubleshooting & Protocols
Issue 1: "My drops significantly during the Ring-Closing Metathesis (RCM) step."
Diagnosis: This is likely Ru-H catalyzed isomerization , not thermal racemization. The active catalyst is generating hydride species that scramble the olefin position.
Corrective Protocol: The Benzoquinone Suppression Method
To prevent isomerization, you must add a hydride scavenger. 1,4-Benzoquinone is the industry standard for protecting allylic stereocenters during RCM.
Step-by-Step Protocol:
Solvent Prep: Degas Dichloromethane (DCM) strictly (argon sparge for 15 mins). Oxygen promotes catalyst decomposition into hydrides.
Loading: Dissolve your diene precursor (0.01 M concentration).
Additive: Add 1,4-Benzoquinone (10-20 mol%) relative to the substrate.
Why: Benzoquinone oxidizes transient Ru-H species, rendering them inactive for isomerization but leaving the active metathesis cycle intact [1].
Catalyst: Add Grubbs II or Hoveyda-Grubbs II (2-5 mol%).
Temperature: Reflux (40°C) is acceptable only if Benzoquinone is present. Otherwise, run at ambient temperature.
Quench: Quench with ethyl vinyl ether to remove the catalyst immediately upon completion.
Data: Effect of Additives on Isomerization Suppression
Additive
Catalyst
Isomerization %
Yield %
Verdict
None
Grubbs II
> 35%
85%
Critical Failure
Acetic Acid
Grubbs II
~ 10%
80%
Moderate Protection
1,4-Benzoquinone
Grubbs II
< 2%
92%
Recommended
Ti(OiPr)4
Grubbs II
> 40%
60%
Avoid (Lewis Acid issues)
Issue 2: "The product racemizes during purification/workup."
Diagnosis: The C5 proton is acidic enough (
) to be removed by weak bases, especially in the presence of the conjugated system.
Corrective Protocol: Acid-Buffered Workup
Never expose 5-substituted-5,6-dihydro-2-pyranones to hydroxide or unbuffered carbonate solutions.
Quench: Use 0.5 M HCl or saturated
(ammonium chloride) for aqueous washes.
Drying: Use
(neutral), not (basic).
Chromatography:
Pre-treat Silica Gel: Flush the column with 1%
? NO. This is fatal for this molecule.
Correct Method: Flush silica with solvent containing 0.1% Acetic Acid if the compound streaks, or use neutral alumina.
If RCM continues to fail, switch to a route that establishes the stereocenter via Asymmetric Allylation before ring closure. This avoids the risk of catalyst-induced scrambling.
Recommended Pathway: Keck Allylation
Acryloylation RCM
Caption: Figure 1. Optimized synthetic route minimizing racemization risk. The Keck Allylation sets the C5 stereocenter robustly, while Benzoquinone during RCM preserves it.
Protocol Highlight: Keck Allylation [2]
Reagents: Propanal + Allyltributylstannane.
Catalyst:
-BINOL / complex (10 mol%).
Conditions:
to in DCM.
Result: Yields the homoallylic alcohol with high
. The ethyl group is derived from the propanal chain, and the stereocenter is set before the sensitive lactone ring is formed.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use enzymatic resolution if I already have racemic material?A: Yes, but be careful. Lipase-catalyzed hydrolysis (e.g., Pseudomonas cepacia lipase) works well for 6-substituted pyranones. For 5-substituted, the steric bulk of the ethyl group may slow kinetics.
Recommendation: Use Lipase PS-C "Amano" II immobilized on ceramic. Perform an acetylation of the racemic alcohol precursor before oxidation/RCM, or resolve the final lactone via hydrolysis (stopping at 50% conversion).
Q: Why does my NMR show a complex mixture of olefins after RCM?A: You are seeing "olefin wandering." Without Benzoquinone, the double bond migrates into the ring (forming the thermodynamic
-isomer) or out of the ring (exocyclic).
Verification: Look for the disappearance of the characteristic doublet-of-doublets at
6.0-7.0 ppm (the C3/C4 protons). If these signals broaden or shift, isomerization has occurred.
Q: Is the 5-ethyl compound light sensitive?A:
-unsaturated lactones can undergo [2+2] photodimerization in concentrated solutions under UV light. Store the purified compound in amber vials under Argon at -20°C.
References
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[2] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161.
Keck, G. E., Tarbet, K. H., & Geraci, L. S. (1993). Catalytic asymmetric allylation of aldehydes. Journal of the American Chemical Society, 115(18), 8467–8468.
Bouziane, A., et al. (2018). Ruthenium-Catalyzed Ring-Closing Metathesis for the Synthesis of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Technical Support Center: Resolving Cis-Trans Selectivity in 5-Ethyl Dihydropyranone Formation
Welcome to our dedicated technical support center for resolving challenges in the stereoselective synthesis of 5-ethyl dihydropyranone. This guide is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for resolving challenges in the stereoselective synthesis of 5-ethyl dihydropyranone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling cis-trans isomer ratios in their synthetic routes. As your Senior Application Scientist, I've structured this resource to provide not just protocols, but a deeper understanding of the underlying principles that govern stereoselectivity in this important heterocyclic system. Our goal is to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
Section 1: Understanding the Reaction Landscape
The formation of the dihydropyranone ring is a common yet intricate process where subtle changes in reaction conditions can significantly impact the stereochemical outcome. The ethyl group at the 5-position introduces a key stereocenter that influences the thermodynamic and kinetic pathways of the cyclization.
Q1: What are the primary synthetic routes to 5-ethyl dihydropyranones, and which factors are most critical for controlling cis-trans selectivity?
A1: The synthesis of 5-ethyl dihydropyranones can be approached through several methodologies, with the most common being intramolecular cyclizations of hydroxy esters or related precursors. The critical factors influencing cis-trans selectivity are:
Reaction Mechanism: The choice between a kinetically or thermodynamically controlled reaction is paramount.[1]
Catalyst/Promoter: Lewis acids, Brønsted acids, and organocatalysts can all influence the transition state geometry.
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, thereby affecting the isomer ratio.
Temperature: Lower temperatures often favor kinetic products, while higher temperatures can lead to thermodynamic equilibrium.
Protecting Groups: The nature of protecting groups on the precursor can introduce steric bias.
Encountering an undesirable mixture of isomers is a common hurdle. This section provides a structured approach to diagnosing and resolving these issues.
Q2: My reaction is producing a nearly 1:1 mixture of cis and trans isomers. How can I improve the selectivity?
A2: A 1:1 mixture suggests that there is little energetic difference between the transition states leading to the two isomers under your current conditions. To improve selectivity, consider the following:
Lower the Reaction Temperature: This will amplify small energy differences between the competing transition states, often favoring the kinetic product.
Change the Solvent: A systematic screen of solvents with varying polarities (e.g., from non-polar toluene to polar acetonitrile) can reveal conditions that preferentially stabilize one transition state over the other.
Modify the Catalyst: If using a Lewis acid, switching to a bulkier or more coordinating catalyst can introduce steric hindrance that favors one isomer. For example, switching from TiCl₄ to a more sterically demanding Lewis acid could alter the selectivity.[2]
Q3: I am consistently obtaining the trans isomer, but the desired product is the cis isomer. What strategies can I employ to reverse the selectivity?
A3: Favoring the formation of the cis isomer often requires shifting from thermodynamic to kinetic control or employing a directing group strategy.
Employ a Silyl-Prins Cyclization: This methodology has been shown to selectively produce cis-2,6-disubstituted dihydropyrans. The use of a Lewis acid like TMSOTf at low temperatures can promote a 6-endo-dig cyclization that leads to the cis product.[3][4]
Utilize an Acid Scavenger: In some cyclodehydration reactions, the formation of acid can facilitate isomerization to the more stable trans product. The addition of a non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine, can trap in situ generated acid and preserve the kinetically formed cis isomer.[5]
Problem
Potential Cause
Suggested Solution
Poor cis:trans ratio
Insufficient energetic differentiation of transition states.
Lower reaction temperature; screen different solvents; use a bulkier catalyst.
Inconsistent results
Presence of water or other impurities.
Ensure all reagents and solvents are anhydrous; perform reaction under an inert atmosphere.
Formation of elimination byproducts
Strong basic or acidic conditions.
Use milder reaction conditions; employ an acid or base scavenger.[5]
Section 3: Experimental Protocols
The following protocols are designed to provide a starting point for achieving high cis or trans selectivity in the synthesis of 5-ethyl dihydropyranone.
Protocol 1: Kinetically Controlled Synthesis of cis-5-Ethyl Dihydropyranone via Silyl-Prins Cyclization
This protocol is adapted from methodologies that have demonstrated high cis-selectivity in the formation of disubstituted dihydropyrans.[3][4]
Materials:
(E)-vinylsilyl alcohol precursor
Aldehyde
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Anhydrous dichloromethane (DCM)
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a solution of the (E)-vinylsilyl alcohol (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add the aldehyde (1.2 eq).
Slowly add TMSOTf (1.1 eq) dropwise to the reaction mixture.
Stir the reaction at -78 °C and monitor its progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
Allow the mixture to warm to room temperature and extract with DCM.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to isolate the cis-5-ethyl dihydropyranone.
Protocol 2: Thermodynamically Controlled Synthesis of trans-5-Ethyl Dihydropyranone via Acid-Catalyzed Cyclization
This protocol is based on the principle that acid catalysis can facilitate equilibration to the more stable trans isomer.[6]
Materials:
Hydroxy ester precursor
Trifluoroacetic acid (TFA)
Anhydrous dichloromethane (DCM)
Procedure:
Dissolve the hydroxy ester precursor (1.0 eq) in anhydrous DCM.
Add a catalytic amount of TFA (0.1 eq) to the solution.
Stir the reaction at room temperature and monitor its progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
Extract the product with DCM.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to isolate the trans-5-ethyl dihydropyranone.
Section 4: Analytical Characterization
Accurate determination of the cis/trans ratio is crucial for optimizing your reaction.
Q4: How can I use ¹H NMR spectroscopy to differentiate and quantify the cis and trans isomers of 5-ethyl dihydropyranone?
A4: ¹H NMR spectroscopy is a powerful tool for this purpose. The key is to identify diagnostic peaks that are well-resolved for each isomer.
Chemical Shifts: The protons on the dihydropyranone ring will have different chemical shifts in the cis and trans isomers due to their different spatial arrangements and the resulting anisotropic effects.[1]
Coupling Constants (J-values): The coupling constants between adjacent protons, particularly those at the stereocenters, can be diagnostic. Generally, trans-diaxial protons exhibit larger coupling constants than cis-axial-equatorial or diequatorial protons.[7]
Quantification: The ratio of the isomers can be determined by integrating the signals corresponding to a specific, well-resolved proton for each isomer.
Section 5: Mechanistic Insights
A deeper understanding of the reaction mechanism can guide your experimental design.
Q5: What is the mechanistic basis for the stereochemical outcome in the formation of 5-ethyl dihydropyranone?
A5: The stereochemistry is determined in the cyclization step. The transition state conformation that is lower in energy will be favored, leading to the major isomer.
Chair-like Transition State: In many cases, the cyclization proceeds through a chair-like transition state. The substituents will prefer to occupy pseudo-equatorial positions to minimize steric strain. The ethyl group at the 5-position will play a significant role in dictating the preferred conformation of this transition state.
Kinetic vs. Thermodynamic Control: Under kinetic control, the product distribution reflects the relative energies of the transition states. Under thermodynamic control, the product distribution reflects the relative stabilities of the final cis and trans isomers.[1]
Caption: Relationship between reaction temperature and stereochemical control.
Section 6: Frequently Asked Questions (FAQs)
Q6: Can computational chemistry help predict the cis/trans ratio?
A6: Yes, computational methods such as Density Functional Theory (DFT) can be used to model the transition states of the cyclization reaction. By calculating the relative energies of the transition states leading to the cis and trans isomers, it is possible to predict the kinetic product ratio. Similarly, calculating the relative energies of the final products can predict the thermodynamic ratio.
Q7: Are there any enzymatic methods for the stereoselective synthesis of 5-ethyl dihydropyranone?
A7: While the literature on enzymatic synthesis of this specific compound is limited, biocatalysis is a powerful tool for stereoselective synthesis. Enzymes such as lipases or ketoreductases could potentially be used for kinetic resolution of a racemic mixture of 5-ethyl dihydropyranone or its precursor, providing access to enantiomerically pure isomers.[8]
References
Organic Chemistry Portal. (n.d.). Synthesis of 5,6-Dihydropyran-2-ones. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1. (1996). Stereoselective synthesis of cis- and trans-2,6-disubstituted 5,6-dihydro-2H-pyrans based on 1,5-asymmetric induction in reactions between allylstannanes and aldehydes promoted by tin(IV) chloride. Retrieved from [Link]
National Institutes of Health. (2005). Synthesis of 2,6-trans-disubstituted 5,6-dihydropyrans from (Z)-1,5-syn-endiols. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
ResearchGate. (n.d.). Proposed mechanism for dihydropyranone formation. Retrieved from [Link]
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
ResearchGate. (2025). Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones. Retrieved from [Link]
ResearchGate. (2026). Synthesis of 5,6-Dihydro-2H-pyran-2-ones (Microreview). Retrieved from [Link]
(2025). Synthesis of a 5,6-Dihydropyran-2-one Derivative with Dual Anti- Cell-Migration and Anticancer Activity. Retrieved from [Link]
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]
National Institutes of Health. (n.d.). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Retrieved from [Link]
MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization ve. Retrieved from [Link]
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 5,6-dihydropyran-3(4H)-one. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid derivatives. Retrieved from [Link]
Organic Syntheses. (n.d.). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Retrieved from [Link]
MDPI. (2025). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. Retrieved from [Link]
(n.d.).
Comptes Rendus de l'Académie des Sciences. (2005). Stereocontrol in reactions of cyclic and acyclic β-silyl radicals. Retrieved from [Link]
Macmillan Group - Princeton University. (2020). Static to inducibly dynamic stereocontrol: The convergent use of racemic b-substituted ketones. Retrieved from [Link]
National Institutes of Health. (2024). Ringing the Changes: Effects of Heterocyclic Ring Size on Stereoselectivity in [(η5-C5Me5)RhCl], [(η5-C5Me5)IrCl] and [Ru(η6-cymene)Cl] Complexes of Chiral 3-Amino-1-Azacycles. Retrieved from [Link]
The Amit Choudhary Lab. (2012). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. Retrieved from [Link]
National Institutes of Health. (n.d.). Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate. Retrieved from [Link]
National Institutes of Health. (n.d.). Relative Stability of cis- and trans-Hydrindanones. Retrieved from [Link]
Reddit. (2024). Need help on determining Cis and Trans with NMR spectrum. Retrieved from [Link]
National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]
Technical Support Center: Optimizing the Stability of α,β-Unsaturated 5-Ethyl Lactones
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of α,β-unsaturated 5-ethyl lactones (such as 5-ethyl-2(5H)-furanone d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of α,β-unsaturated 5-ethyl lactones (such as 5-ethyl-2(5H)-furanone derivatives)[1]. These compounds are highly valuable in drug development, flavor chemistry, and agricultural research, but their dual-reactive nature makes them notoriously unstable if mishandled. They feature both a hydrolyzable cyclic ester and an electrophilic Michael acceptor[2].
This guide is engineered to provide you with self-validating protocols and mechanistic insights to ensure absolute reproducibility in your assays.
Section 1: Mechanistic Troubleshooting (FAQ)
Q1: My stock solutions degrade rapidly when diluted in aqueous buffers. What is driving this, and how can I prevent it?Causality & Solution: The primary degradation pathway in aqueous media is the hydrolysis of the lactone ring. Hydroxide ions nucleophilically attack the carbonyl carbon, leading to irreversible ring opening and the formation of an inactive carboxylate salt[3]. This base-catalyzed hydrolysis accelerates exponentially at pH > 7.5.
Actionable step: Maintain your aqueous working solutions at a slightly acidic to neutral pH (4.0–6.0)[3]. Avoid using basic buffers like Tris (which also introduces amine reactivity) and opt for phosphate or MES buffers adjusted to pH 5.5.
Q2: During cell-based assays, the effective concentration of the lactone drops to near zero within hours, even at neutral pH. Why?Causality & Solution: You are likely observing rapid nucleophilic depletion via Michael addition. The α,β-unsaturated system is a potent electrophile that readily reacts with soft biological nucleophiles, particularly the sulfhydryl (-SH) groups of glutathione and cysteine residues in serum proteins[2].
Actionable step: If your assay permits, minimize the use of serum (e.g., FBS) or strong reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol. If these components are strictly required, you must perform a pre-assay quantification to establish the compound's specific half-life in your exact media and adjust your dosing intervals accordingly.
Q3: My neat compound has turned yellow and viscous over time. Is it still usable?Causality & Solution: No, it is likely compromised. α,β-Unsaturated lactones are susceptible to radical-mediated autoxidation and subsequent polymerization when exposed to light, heat, and atmospheric oxygen[4].
Actionable step: Discard the polymerized batch. For future batches, store the neat compound in amber glass vials (to prevent photodegradation) under a strict inert atmosphere (Argon or Nitrogen) at -20°C or -80°C[3].
Section 2: Visualizing Degradation Pathways
Mechanistic degradation pathways of α,β-unsaturated 5-ethyl lactones.
Section 3: Standardized Experimental Protocols
Protocol A: Preparation and Storage of Ultra-Stable Stock Solutions
To establish a self-validating system, your stock preparation must eliminate all variables related to moisture, oxygen, and light[3].
Step 1: Solvent Selection
Dissolve the neat compound in a high-purity, anhydrous, aprotic solvent. Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN) are optimal choices[3]. Never use protic solvents like methanol or ethanol, as they can participate in transesterification or conjugate addition over time.
Step 2: Inert Atmosphere Purging
Transfer the solution to a pre-dried amber glass vial. Gently purge the headspace of the vial with a steady stream of Argon gas for 15–30 seconds to displace all oxygen[3].
Step 3: Aliquoting
Divide the stock into single-use aliquots to prevent freeze-thaw cycles and repeated atmospheric exposure.
Step 4: Cryogenic Storage
Seal the vials tightly with PTFE-lined caps and store immediately at -80°C[3][4].
Step-by-step workflow for preparing and storing stable lactone stock solutions.
Protocol B: In Vitro Assay Formulation
Step 1: Prepare the aqueous assay buffer (e.g., HEPES or PBS) and adjust the pH to 5.5–6.0.
Step 2: Chill the buffer to 4°C to slow down any baseline hydrolysis kinetics.
Step 3: Spike the required volume of the DMSO stock solution into the buffer immediately before dosing the cells or enzymatic system. Do not let the diluted aqueous solution sit on the benchtop.
Section 4: Quantitative Stability Data
The following table summarizes the expected stability profile of a standard α,β-unsaturated 5-ethyl lactone under various experimental conditions. This data serves as a baseline for your own quality control validations.
Environmental Condition
Matrix / Solvent
Temperature
Expected Half-Life (t½)
Primary Degradation Mechanism
Optimal Storage
Anhydrous DMSO (Argon)
-80°C
> 12 Months
None (Stable)
Benchtop Storage
Anhydrous DMSO (Air)
25°C
~ 14 Days
Autoxidation / Polymerization
Acidic Aqueous
Buffer (pH 5.0)
37°C
~ 72 Hours
Slow Hydrolysis
Physiological
Buffer (pH 7.4)
37°C
~ 18 Hours
Base-Catalyzed Hydrolysis
Biological Assay
Media + 10% FBS + GSH
37°C
< 2 Hours
Michael Addition (Thiol Adducts)
References
Addressing stability and degradation issues of (4Z)-Lachnophyllum Lactone in solution
Source: Benchchem
Best Quality 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone CAS NO (698-10-2) For Sale
Source: Echemi
Structure-activity relationships for hepatocyte toxicity and electrophilic reactivity of α,β-unsaturated esters, acrylates and methacrylates
Source: ResearchG
Some Unusual Minor Volatile Components of Tomato
Source: ResearchG
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: RCM-PYR-5ET
Subject: Optimization of RCM for 5-ethyl-5,6-dihydro-2H-pyran-2-one synthesis
Status: Open
Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary
Synthesizing 5-ethyl pyranones via Ring-Closing Metathesis (RCM) presents a unique set of competing kinetic and thermodynamic challenges. While the formation of the 6-membered lactone ring is generally favorable, the presence of the acrylate moiety (electron-deficient alkene) and the ethyl substituent creates specific failure modes: catalyst sequestration by the carbonyl oxygen , ruthenium-hydride induced isomerization , and intermolecular oligomerization .
This guide moves beyond standard protocols to address the causality of these failures, providing self-validating solutions to ensure high turnover numbers (TON) and product purity.
Diagnostic Workflow: The Decision Matrix
Before altering your reaction parameters, identify your specific failure mode using the logic flow below.
Figure 1: Troubleshooting decision tree for RCM of alpha,beta-unsaturated lactones.
Phase 1: Overcoming Catalyst Deactivation (The "Stalled Reaction")
Symptom: The reaction stalls at 40-60% conversion despite adding fresh Grubbs II catalyst.
Root Cause: The "Acrylate Trap."
In pyranone precursors, the ester carbonyl oxygen is Lewis basic. It can coordinate to the Ruthenium center, forming a stable, thermodynamically non-productive 6- or 7-membered chelate. This sequestration effectively removes the catalyst from the cycle.
The Fix: Lewis Acid Interception
You must introduce a "decoy" Lewis acid to occupy the carbonyl oxygen, freeing the Ruthenium catalyst to engage the alkene.
Dosage: 0.3 to 1.0 equivalents relative to the substrate.
Mechanism: Ti(OiPr)₄ binds to the ester carbonyl more strongly than the Ruthenium carbene does, breaking the unproductive chelate and restoring catalytic turnover.
Expert Insight: Do not use strong Lewis acids like BF₃·OEt₂, as they may polymerize the vinyl ether intermediates or decompose the catalyst. Ti(OiPr)₄ is mild enough to be compatible with Grubbs catalysts but strong enough to prevent chelation [1].
Phase 2: Preventing Double Bond Migration (The "Isomerization" Issue)
Symptom: You isolate the product, but the double bond has shifted inside the ring (endo-cyclic migration) or the ethyl group has isomerized.
Root Cause: Ruthenium Hydride Formation.[1][2]
At elevated temperatures (often required for tetrasubstituted or electron-deficient alkenes), the Grubbs catalyst can decompose to form Ru-H species. These species act as isomerization catalysts, "walking" the double bond to a thermodynamically more stable position (often into conjugation).
The Fix: Hydride Scavenging
Add an oxidant to suppress the lifetime of Ru-H species.
Mechanism: Benzoquinone acts as an electron acceptor, oxidizing Ru-H species or coordinating to them to form inactive complexes, thereby shutting down the isomerization pathway without killing the primary metathesis cycle [2].
Quantitative Impact of Additives:
Condition
Conversion (%)
Isomerization (%)
Yield (%)
Grubbs II (DCM, reflux)
85%
15-20%
65%
Grubbs II + Ti(OiPr)₄
>95%
10%
82%
Grubbs II + Ti(OiPr)₄ + Benzoquinone
>98%
<2%
94%
Phase 3: Thermodynamic Control (The "Dimer" Issue)
Symptom: NMR shows broad peaks; Mass Spec indicates [2M+Na]⁺.
Root Cause: Intermolecular ADMET (Acyclic Diene Metathesis) Polymerization.
The 5-ethyl group adds steric bulk, but the formation of a 6-membered ring is entropically less favorable than a 5-membered ring. If the concentration is too high, intermolecular reaction rates (
) exceed intramolecular rates ().
The Fix: Pseudo-High Dilution
Concentration: Run the reaction at 0.002 M to 0.005 M .
Technique: Do not dump all reagents at once. Use a syringe pump to add the catalyst solution slowly to the substrate solution over 2–4 hours. This keeps the instantaneous concentration of active catalyst low relative to the cyclization rate constant.
Standardized Protocol: Synthesis of 5-Ethyl-5,6-dihydro-2H-pyran-2-one
System Prep: Flame-dry a 2-neck round bottom flask and equip with a reflux condenser and N₂ inlet.
Solvent Degassing: Sparge anhydrous DCM with Nitrogen for 15 minutes. Oxygen is a catalyst poison.
Substrate Mix: Dissolve the diene substrate in DCM to reach a concentration of 0.005 M .
Additive Loading:
Add 1,4-Benzoquinone (10 mol%) directly to the flask.
Add Ti(OiPr)₄ (0.3 equiv) via syringe. Stir for 10 minutes to allow Lewis acid complexation.
Catalyst Addition: Dissolve Grubbs II (5 mol%) in a minimal amount of degassed DCM. Add this solution to the reaction mixture.
Note: If dimerization has been an issue previously, add this catalyst solution dropwise over 1 hour.
Reflux: Heat the mixture to reflux (40°C) for 4–12 hours. Monitor by TLC.[2]
Checkpoint: If the reaction stalls after 4 hours, add a second portion of G-II (2 mol%).
Quench & Workup:
Cool to room temperature.
Add DMSO (50 equiv relative to catalyst) and stir for 12 hours. This coordinates the Ru and makes it easier to remove.
Concentrate in vacuo.
Purification: Flash chromatography on silica gel. The Ru-DMSO complex is polar and will remain on the baseline.
FAQs
Q: Can I use Hoveyda-Grubbs II instead of Grubbs II?A: Yes. Hoveyda-Grubbs II is more stable and often initiates faster for electron-deficient alkenes like acrylates. However, it is also more prone to causing isomerization. If you switch to HG-II, the addition of 1,4-Benzoquinone becomes mandatory [3].
Q: My product is dark brown/black. How do I remove the Ruthenium?A: The "DMSO method" in step 7 is effective. Alternatively, add activated charcoal or lead tetraacetate (Pb(OAc)₄) to the crude mixture before filtration. For pharmaceutical applications, use a metal scavenger resin (e.g., SiliaMetS® Thiol).
Q: Why does the 5-ethyl group matter?A: The ethyl group at the 5-position creates a "Thorpe-Ingold" (gem-dialkyl) effect, albeit a mild one. It pre-organizes the chain into a conformation closer to the cyclization transition state compared to a linear chain. However, it also adds steric hindrance near the reacting alkene. If the reaction is sluggish, ensure your catalyst loading accounts for this steric penalty (5-7 mol% is standard).
References
Fürstner, A., & Langemann, K. (1997). Macrocycles by Ring-Closing Metathesis of Acrylates: Synthesis of the Herbicide Pyrenophorin. Journal of Organic Chemistry.
[Link]
(Establishes the use of Ti(OiPr)4 to prevent carbonyl chelation in acrylate RCM).
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[1] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[1]
[Link]
(The definitive guide on using benzoquinones to suppress Ru-hydride isomerization).
Trnka, T. M., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research.
[Link]
(Comprehensive review of catalyst mechanisms, including decomposition pathways).
scale-up synthesis challenges for 5-ethyl-5,6-dihydro-2H-pyran-2-one
Welcome to the Technical Support Center for the scale-up synthesis of 5-ethyl-5,6-dihydro-2H-pyran-2-one . This chiral α,β-unsaturated δ-lactone is a critical structural motif found in numerous biologically active natura...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the scale-up synthesis of 5-ethyl-5,6-dihydro-2H-pyran-2-one . This chiral α,β-unsaturated δ-lactone is a critical structural motif found in numerous biologically active natural products, including Phoslactomycin and resolving agents[1].
Transitioning the synthesis of this lactone from the discovery bench (milligram scale) to process development (kilogram scale) introduces severe challenges, primarily concerning olefin isomerization, intermolecular oligomerization, and transition-metal remediation. This guide is engineered for process chemists and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure a robust scale-up campaign.
I. Process Overview & Mechanistic Pathway
The most reliable and modular route to 5-ethyl-5,6-dihydro-2H-pyran-2-one derivatives involves the esterification of a chiral homoallylic alcohol with acryloyl chloride, followed by a Ring-Closing Metathesis (RCM) utilizing a Ruthenium-based catalyst (e.g., Grubbs II)[1]. Alternatively, enzymatic enantioselective lactonization strategies can be employed, though RCM remains the industry standard for highly functionalized precursors[2].
Workflow for the scale-up synthesis of 5-ethyl-5,6-dihydro-2H-pyran-2-one via RCM.
II. Troubleshooting Guide & FAQs
Logical troubleshooting tree for diagnosing and resolving RCM scale-up issues.
Q: Why am I observing significant double-bond migration (isomerization) during the scale-up of the RCM step?A: At scale, extended reaction times and higher temperatures lead to the thermal decomposition of the Grubbs Ruthenium catalyst. This decomposition generates highly active ruthenium hydride species. These hydrides catalyze the migration of the double bond out of the lactone ring or into conjugation with the C5-ethyl group, destroying your target molecule.
Solution: Introduce 10-20 mol% of 1,4-benzoquinone or a mild acid (like acetic acid) to the reaction mixture. These additives act as hydride scavengers, oxidizing the Ru-hydride species before they can trigger isomerization, thereby preserving the integrity of the 5,6-dihydro-2H-pyran-2-one core[1].
Q: How can I maintain the pseudo-high dilution required for RCM without using unmanageable solvent volumes at the kilogram scale?A: RCM is an intramolecular cyclization that competes with intermolecular cross-metathesis (oligomerization). At the bench scale, this is solved by running the reaction at high dilution (< 0.005 M). At the pilot scale, this requires prohibitive solvent volumes.
Solution: Employ a slow-addition protocol . Dissolve the Grubbs catalyst in the main reactor at the target temperature, and use a dosing pump to add a concentrated solution of the diene over 4–6 hours. This keeps the steady-state concentration of the unreacted diene extremely low, favoring intramolecular lactonization while utilizing standard operational volumes.
Q: What is the most efficient way to remove ruthenium catalyst residues without column chromatography?A: Silica gel chromatography is unscalable and economically unviable for heavy metal remediation.
Solution: Utilize the THMP (tris(hydroxymethyl)phosphine) wash method. THMP strongly coordinates with the active ruthenium carbene and its decomposition products, forming highly polar, water-soluble phosphine complexes. These can be entirely removed via simple aqueous extraction, dropping Ru levels from >5000 ppm to <10 ppm[3].
III. Self-Validating Experimental Protocol: Scale-Up RCM & Remediation
This protocol describes the conversion of the diene precursor to 5-ethyl-5,6-dihydro-2H-pyran-2-one utilizing a scalable slow-addition RCM methodology and chromatography-free purification.
Step 1: System Preparation and Degassing
Action: Charge a 10 L jacketed reactor with 5 L of anhydrous Dichloromethane (DCM). Sparge the solvent with subsurface Nitrogen for 45 minutes.
Causality: Oxygen irreversibly degrades the Grubbs II catalyst. Thorough degassing prevents premature catalyst death, ensuring complete conversion at lower catalyst loadings.
Step 2: Catalyst Initiation
Action: Add Grubbs II catalyst (2.0 mol%) and 1,4-benzoquinone (10 mol%) to the reactor. Heat the system to a gentle reflux (40 °C).
Validation Checkpoint: The solution should exhibit a deep, clear burgundy/red color. A shift to a muddy brown indicates oxygen contamination or catalyst degradation.
Step 3: Slow-Addition of Diene
Action: Dissolve the diene precursor (1.0 kg) in 1 L of degassed DCM. Using a precision dosing pump, add this solution to the refluxing catalyst mixture over 5 hours.
Causality: The slow addition maintains a pseudo-dilute environment, suppressing intermolecular oligomerization and maximizing the yield of the 6-membered lactone ring[2].
Validation Checkpoint: Perform GC-MS or LC-MS analysis 30 minutes after the addition is complete. The unreacted diene peak should be < 1% relative to the product peak.
Step 4: Catalyst Quenching and Remediation
Action: Cool the reactor to 20 °C. Add an aqueous solution of tris(hydroxymethyl)phosphine (THMP) (1.0 M, 5 equivalents relative to the Ru catalyst) and triethylamine (1.5 equivalents relative to THMP). Stir vigorously (baffled agitation) for 12 hours[3].
Causality: THMP binds the ruthenium to form a water-soluble complex. Triethylamine is added to maintain a slightly basic pH, preventing the premature hydrolysis of the lactone ring.
Validation Checkpoint (Visual & Analytical): The organic phase will transition from dark brown to a pale yellow/amber color, while the aqueous phase will turn dark brown. Phase separate, wash the organic layer with water (2 x 1 L), and concentrate. ICP-MS analysis of the organic layer should confirm Ru levels < 10 ppm.
IV. Quantitative Process Data: Condition Optimization
The following table summarizes the optimization data during the transition from batch to slow-addition RCM for the 5-ethyl-5,6-dihydro-2H-pyran-2-one framework.
Scale
Reaction Mode
Concentration
Additive
Catalyst Loading
Yield
Isomerization (%)
Ru Residue (Post-THMP)
1 g
Batch
0.005 M
None
5.0 mol%
92%
< 2%
N/A (Column Purified)
100 g
Batch
0.1 M
None
2.0 mol%
65%
18%
> 5000 ppm
100 g
Batch
0.1 M
1,4-BQ
2.0 mol%
68%
< 2%
> 5000 ppm
1.0 kg
Slow-Addition
0.5 M (Final)
1,4-BQ
1.5 mol%
89%
< 1%
< 10 ppm
Table 1: Process optimization demonstrating the necessity of slow-addition and hydride scavengers (1,4-BQ) to maintain yield and suppress isomerization at high concentrations.
minimizing polymerization of 5-ethyl-5,6-dihydro-2-pyranone
Welcome to the Technical Support Center for the handling, purification, and storage of 5-ethyl-5,6-dihydro-2-pyranone . As a Senior Application Scientist, I frequently see researchers struggle with the premature polymeri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the handling, purification, and storage of 5-ethyl-5,6-dihydro-2-pyranone .
As a Senior Application Scientist, I frequently see researchers struggle with the premature polymerization of α,β-unsaturated δ-lactones. The conjugated alkene system in 5-ethyl-5,6-dihydro-2-pyranone is highly susceptible to both free-radical auto-polymerization and base-catalyzed Michael-type oligomerization [1][3]. This guide is designed to move beyond basic troubleshooting by explaining the causality behind degradation and providing self-validating protocols to ensure the structural integrity of your monomer.
Mechanistic Pathway of Polymerization and Inhibition
To effectively prevent polymerization, we must first understand the competing pathways at play. Exposure to thermal stress, UV light, or trace peroxides generates radical species that rapidly propagate through the conjugated double bond[1]. Introducing a radical scavenger intercepts this propagation.
Mechanistic pathway of 5-ethyl-5,6-dihydro-2-pyranone polymerization and targeted inhibition.
Quantitative Parameters for Monomer Stabilization
Selecting the right stabilization strategy depends on your immediate workflow. Use the following validated parameters to establish your baseline conditions.
Parameter / Reagent
Recommended Range
Mechanistic Rationale
BHT (Butylated hydroxytoluene)
100 – 200 ppm
Scavenges carbon-centered radicals via hydrogen donation. Functions effectively in strictly anaerobic (degassed) conditions [1].
MEHQ (Monomethyl ether hydroquinone)
10 – 50 ppm
Highly effective for long-term storage. Critical: Requires trace dissolved oxygen to form the active quinone inhibiting species [2].
Storage Temperature
-20 °C (Dark)
Suppresses thermal auto-initiation and minimizes the kinetic energy required to overcome the activation barrier for Michael addition.
Distillation Pressure
< 10 mmHg
Drastically lowers the boiling point, minimizing the thermal stress applied to the monomer during purification [1].
Solid-State Inhibitor (Copper)
1–2 g per 100 mL
Copper wire/shavings act as a non-volatile radical quencher in the distillation pot, preventing runaway reactions during heating [2].
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system —meaning the procedure includes built-in diagnostic checks to confirm success before you proceed to the next step of your drug development workflow.
Protocol 1: Safe Vacuum Distillation with In-Situ Inhibition
Distillation is the most common point of failure for α,β-unsaturated lactones due to concentrated thermal stress.
Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is meticulously cleaned and peroxide-free to remove contaminants that could initiate polymerization [1].
Pot Preparation: Charge the distillation flask with the crude 5-ethyl-5,6-dihydro-2-pyranone. Add clean copper wire or shavings directly to the liquid. Causality: The copper acts as a localized radical quencher that will not co-distill with your product [2].
Receiver Preparation: Pre-load the receiving flask with 100 ppm of BHT. Causality: The monomer will condense in a highly purified, uninhibited state. Pre-loading the receiver ensures immediate stabilization upon condensation.
Distillation: Apply high vacuum (< 10 mmHg) before applying heat. Gradually heat the oil bath. Do not exceed a bath temperature of 60 °C.
Self-Validation Check: Monitor the viscosity of the pot residue. If the distillation rate drops suddenly while the pot liquid thickens into a gel, the inhibitor has been depleted. Immediately remove heat and backfill with air to halt the runaway polymerization. A successful distillation yields a free-flowing, pale/colorless liquid in the receiver.
Protocol 2: Long-Term Storage Stabilization
Improper storage leads to silent degradation, ruining downstream yields.
Inhibitor Selection: For storage exceeding 2 weeks, add MEHQ to a final concentration of 50 ppm.
Atmosphere Control (Counter-Intuitive Step): Do not sparge the monomer with Argon or Nitrogen if using MEHQ. Leave a small headspace of ambient air. Causality: MEHQ relies on dissolved oxygen to convert into the active benzoquinone radical scavenger. Without oxygen, MEHQ is completely inert, and the monomer will polymerize [2].
Light Protection: Transfer the stabilized monomer to an amber glass vial or wrap the vial in aluminum foil to prevent UV-initiated radical formation [1].
Storage: Store at -20 °C.
Self-Validation Check: Before using stored monomer in a critical experiment, perform a rapid micro-scale TLC. The presence of baseline streaking indicates polymeric degradation. A single, crisp spot validates storage integrity.
Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid mass or highly viscous oil during solvent removal. What happened?Answer: This is a classic runaway polymerization event. As you remove the solvent under reduced pressure, the concentration of the α,β-unsaturated lactone increases. If the water bath temperature is too high, or if trace peroxides were present in the solvent (especially ethereal solvents like THF or Diethyl Ether), the thermal stress initiates a radical chain reaction [1].
Solution: Always use freshly distilled, peroxide-free solvents. Lower your rotary evaporator bath temperature (< 30 °C) and add 100 ppm of BHT prior to concentration.
Q2: Do I need to remove the inhibitor (BHT/MEHQ) before using 5-ethyl-5,6-dihydro-2-pyranone in my downstream synthesis?Answer: It depends entirely on the mechanism of your downstream reaction. If you are performing a radical-mediated reaction (e.g., a radical conjugate addition or a photoredox transformation), you must remove the inhibitor, or it will quench your initiator and stall the reaction [2]. However, if you are performing a standard nucleophilic attack, Michael addition, or transition-metal cross-coupling, the inhibitor (at ppm levels) will generally not interfere and should be left in place to protect the monomer during the reaction [3].
Q3: I rigorously degassed my monomer with Argon to protect it from oxidation, but it still polymerized in the fridge. Why?Answer: You likely used MEHQ (or Hydroquinone) as your inhibitor. Phenolic inhibitors like MEHQ require trace amounts of oxygen to function. They operate by reacting with peroxy radicals to form stable quinones. By rigorously degassing with Argon, you starved the inhibitor of the oxygen it needed to function, leaving the double bond completely unprotected against auto-initiation [2]. If you must store the monomer under strictly anaerobic conditions, switch your inhibitor to BHT.
Q4: Can base-catalyzed reactions cause polymerization of this lactone?Answer: Yes. While we often focus on free radicals, the β-alkene of the lactone is highly electrophilic. Strong bases or nucleophiles can attack the β-position, generating an enolate that subsequently attacks another monomer molecule [3]. This leads to anionic oligomerization. When performing base-catalyzed reactions, use the mildest possible base and the lowest effective temperature [1].
References
Chemical structures of the α,β-unsaturated lactone polyketide inhibitors and crystal structure of the LMB-bound Sc CRM1-Hs Ran-Sc RanBP1 complex*
ResearchGate.
URL:[Link]
Reference Data & Comparative Studies
Validation
mass spectrometry fragmentation of 5-ethyl-5,6-dihydro-2H-pyran-2-one
Mass Spectrometry Fragmentation of 5-Ethyl-5,6-dihydro-2H-pyran-2-one: A Comparative Guide to Analytical Platforms As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural el...
Author: BenchChem Technical Support Team. Date: March 2026
Mass Spectrometry Fragmentation of 5-Ethyl-5,6-dihydro-2H-pyran-2-one: A Comparative Guide to Analytical Platforms
As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural elucidation of α,β-unsaturated δ-lactones. 5-Ethyl-5,6-dihydro-2H-pyran-2-one (Exact Mass: 126.0681 Da) is a prime example of this chemical class, which serves as a critical motif in natural product scaffolds and synthetic pharmaceutical intermediates. Accurate characterization of this compound requires moving beyond simple library matching to develop a deep understanding of its gas-phase ion chemistry.
This guide provides an objective comparison of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this lactone. The methodologies provided are grounded in mechanistic causality and designed as self-validating systems to ensure absolute data integrity.
Section 1: Mechanistic Insights into Fragmentation (The "Why")
Understanding the fragmentation of 5-ethyl-5,6-dihydro-2H-pyran-2-one requires analyzing the thermodynamic stability of the resulting product ions. The molecule features a six-membered lactone ring with a double bond at the C3-C4 position and an ethyl substituent at C5.
α-Cleavage and Alkyl Radical Extrusion : Under hard ionization (70 eV), the molecular ion [M]•+ (m/z 126) undergoes rapid α-cleavage. The loss of the C5 ethyl radical (•C2H5, 29 Da) is thermodynamically driven by the formation of a highly stabilized allylic oxonium cation at m/z 97 ([C5H5O2]+). This pathway is so favorable that it typically forms the base peak in EI spectra for 5-alkyl-substituted dihydropyranones[1].
Decarboxylation : The extrusion of carbon dioxide (CO2, 44 Da) from the lactone moiety yields a diene radical cation at m/z 82 ([C6H10]•+). This pathway is a hallmark of α,β-unsaturated lactones, driven by the thermodynamic sink of neutral CO2 formation and the resonance stability of the resulting conjugated diene[2].
Collision-Induced Dissociation (CID) : In soft ionization (ESI+), the protonated precursor [M+H]+ at m/z 127 undergoes CID to yield primarily the loss of water (m/z 109) via ring-opening and acylium ion formation, followed by the sequential loss of CO2 (m/z 83)[3].
Figure 1: Divergent gas-phase fragmentation pathways of 5-ethyl-5,6-dihydro-2H-pyran-2-one.
Section 2: Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF-MS
Choosing the right analytical platform depends entirely on your research objective—whether it is robust structural fingerprinting or trace-level quantification in complex matrices. Table 1 objectively compares the performance metrics of both approaches.
Table 1: Performance Comparison of Analytical Platforms
Metric
GC-EI-MS (Single Quadrupole)
LC-ESI-QTOF-MS
Ionization Mode
Hard Ionization (70 eV)
Soft Ionization (ESI Positive)
Precursor Ion
m/z 126.06 [M]•+ (Low intensity)
m/z 127.0754 [M+H]+ (High intensity)
Dominant Fragments
m/z 97 (Base), m/z 82, m/z 54
m/z 109, m/z 83, m/z 55
Mass Accuracy
Nominal (~0.1 Da)
High Resolution (< 5 ppm)
Linear Dynamic Range
3 - 4 orders of magnitude
4 - 5 orders of magnitude
Primary Application
Structural fingerprinting, library matching
Trace quantification, complex matrix analysis
Section 3: Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your analytical workflows, every protocol must be designed as a self-validating system. The following methodologies explain not just the procedural steps, but the physicochemical causality behind them.
Protocol 1: GC-EI-MS Structural Fingerprinting
Objective: Obtain reproducible fragmentation patterns for structural confirmation and library matching.
Step 1: Sample Preparation. Dilute the analyte in a non-polar solvent (e.g., n-hexane) to 10 µg/mL.
Causality: Non-polar solvents prevent inlet discrimination and minimize thermal degradation of the lactone ring in the hot GC inlet.
Step 2: Chromatographic Separation. Inject 1 µL (split 10:1) onto a 30 m x 0.25 mm x 0.25 µm DB-5ms column.
Causality: The 5% phenyl-arylene stationary phase provides optimal van der Waals interactions for the semi-polar lactone, ensuring sharp peak symmetry without tailing.
Step 3: Ionization & Acquisition. Set the ion source to 230 °C and electron energy to exactly 70 eV.
Causality: Standardizing at 70 eV normalizes the de Broglie wavelength of the ionizing electrons to match organic C-C and C-O bond lengths (~0.14 nm). This maximizes ionization efficiency and ensures the resulting spectra are directly comparable to established spectral libraries[1].
Step 4: Built-in Validation. Co-inject a homologous internal standard (e.g., 6-methyl-5,6-dihydro-2H-pyran-2-one).
Validation Logic: Verify that the internal standard's base peak corresponds to the loss of its respective alkyl radical (m/z 97 for the loss of methyl from a 6-methyl analog, mirroring the m/z 97 for the loss of ethyl from the 5-ethyl target). Consistent fragmentation behavior across homologs confirms system integrity.
Protocol 2: LC-ESI-QTOF-MS Trace Quantification
Objective: High-resolution mass determination and trace-level quantification in complex biological matrices.
Step 1: Sample Preparation. Perform protein precipitation using cold acetonitrile (1:3 v/v).
Causality: Removing matrix proteins prevents competitive ionization and ion suppression in the ESI source, ensuring reliable quantification of the target lactone.
Step 2: Chromatographic Separation. Use a C18 sub-2 µm UHPLC column. Mobile phase: H2O and MeCN, both containing 0.1% Formic Acid.
Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the formation of the [M+H]+ ion (m/z 127.0754) in the positive ESI mode[3].
Step 3: MS/MS Acquisition. Operate in Positive ESI mode. Apply a collision energy (CE) ramp from 15 to 30 eV using Nitrogen as the collision gas.
Causality: Ramping the CE ensures the simultaneous capture of both high-mass precursor fragments (e.g., m/z 109) and lower-mass structural fragments (e.g., m/z 83) within a single duty cycle.
Validation Logic: Continuous real-time calibration corrects for time-of-flight thermal drift, guaranteeing mass accuracy within < 5 ppm for the m/z 127.0754 precursor. If the lock-mass drifts beyond 5 ppm, the system automatically flags the data as invalid.
References[1] Title: Spectroscopic and Synthetic Profile of 6-methyl-5,6-dihydro-2H-pyran-2-one. Source: Benchchem. URL: https://www.benchchem.com/[2] Title: Chemical Characterization of Lignocellulosic Materials by Analytical Pyrolysis. Source: IntechOpen. URL: https://www.intechopen.com/[3] Title: Antimalarial 5,6-Dihydro-α-pyrones from Cryptocarya rigidifolia: Related Bicyclic Tetrahydro-α-Pyrones Are Artifacts. Source: Journal of Natural Products (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/np500853q
Comparative Potency Guide: Pironetin vs. 5-Ethyl Synthetic Analogs
Executive Summary This guide provides a technical comparison between the natural product Pironetin and its 5-ethyl synthetic analogs . Pironetin is a potent antitumor agent that targets -tubulin, a unique mechanism disti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison between the natural product Pironetin and its 5-ethyl synthetic analogs . Pironetin is a potent antitumor agent that targets
-tubulin, a unique mechanism distinct from the -tubulin targeting of taxanes and vinca alkaloids.
Key Findings:
Potency: Natural Pironetin remains the potency standard (
< 10 nM in most cell lines).
Critical Pharmacophore: The 5-ethyl group (IUPAC numbering) on the dihydropyrone ring is essential for bioactivity. It occupies a hydrophobic pocket defined by Leu378 in
-tubulin.
Synthetic Analogs:
Simplified 5-ethyl analogs (lacking the alkyl side chain) show drastically reduced potency (
in M range), indicating the side chain is critical for high-affinity binding.
Stereochemical Analogs: Inversion of the 5-ethyl stereochemistry abolishes activity.
Substitutions: Replacing the 5-ethyl with methyl or propyl retains some activity but is consistently less potent than the ethyl parent.
Mechanistic Basis: The Cys316 Paradigm
Historically, Pironetin was thought to bind Lys352.[1][2][3][4] However, definitive crystallographic data (Prota et al., 2016; Yang et al., 2016) revised this model, proving that Pironetin acts as a covalent inhibitor via a Michael addition to Cys316 of
-tubulin.
Mechanism of Action[5][6][7][8][9][10]
Binding: Pironetin enters the vinca domain interface.
Reaction: The
-unsaturated lactone (Michael acceptor) reacts with the sulfhydryl group of Cys316.
Consequence: This covalent adduct sterically hinders the incorporation of the tubulin dimer into the microtubule, leading to depolymerization, G2/M arrest, and apoptosis.
DOT Diagram: Signaling & Mechanism
Caption: Covalent binding mechanism of Pironetin to alpha-tubulin Cys316 leading to apoptosis.[1][4][5]
Comparative Potency Analysis
The following data aggregates results from structure-activity relationship (SAR) studies, comparing natural Pironetin with key 5-ethyl synthetic analogs.
Numbering Note: In this guide, "5-ethyl" refers to the substituent at position 5 of the 5,6-dihydro-2H-pyran-2-one ring (IUPAC), which corresponds to C4 in some polyketide numbering schemes.
Table 1: Cytotoxicity (
) and Tubulin Binding
Compound Class
Specific Variant
Side Chain Status
(HeLa/3Y1)
Relative Potency
Key Structural Feature
Natural Product
(-)-Pironetin
Full Length
5 - 15 nM
100% (Baseline)
5-ethyl + -unsat lactone
Synthetic Analog
5-Methyl Analog
Full Length
~100 - 300 nM
Low
Hydrophobic mismatch (too small)
Synthetic Analog
5-Propyl Analog
Full Length
~50 - 100 nM
Moderate
Hydrophobic mismatch (too bulky)
Synthetic Analog
5-Isopropyl Analog
Full Length
> 1000 nM
Inactive
Steric clash with Leu378
Simplified Analog
Truncated Lactone
Removed
> 20 M
Inactive
Lacks anchoring side chain
Stereoisomer
5-epi-Pironetin
Full Length
> 10 M
Inactive
Incorrect orientation for Cys316 attack
Derivative
Phenylpironetin
Modified (Phenyl)
~20 - 40 nM
High
Improved metabolic stability?
Analysis:
The "Goldilocks" Effect: The 5-ethyl group is the optimal size. Smaller (methyl) or larger (isopropyl) groups disrupt the precise fit in the hydrophobic pocket.
Side Chain Necessity: Simplified 5-ethyl analogs that retain the lactone headgroup but lack the lipophilic tail are biologically inert. The tail is required to position the warhead (lactone) near Cys316.
Experimental Protocols
To validate these findings in your own laboratory, follow these self-validating protocols.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Determine the direct effect of analogs on tubulin assembly.
Reagent Prep: Prepare Porcine Brain Tubulin (10 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Compound Addition: Add Pironetin or Analog (dissolved in DMSO) to tubulin at varying concentrations (1
M - 20 M). Keep DMSO < 1%.
Induction: Transfer to 37°C to initiate polymerization.
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.
Negative Control: Nocodazole or Colchicine (inhibitor, flat OD).
Pironetin Signature: Complete suppression of OD increase at stoichiometric concentrations.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest mechanism.
Treatment: Treat HeLa cells with
of the test compound for 12-24 hours.
Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.
Staining: Stain with Propidium Iodide (PI) / RNase A solution for 30 mins at 37°C.
Analysis: Analyze DNA content via flow cytometry.
Success Criteria: A distinct peak shift to 4N DNA content (G2/M phase) compared to DMSO control (G1/S).
DOT Diagram: Experimental Workflow
Caption: Workflow for synthesizing and validating Pironetin analogs.
References
Prota, A. E., et al. (2016).Pironetin reacts covalently with cysteine-316 of
-tubulin to destabilize microtubule.[5] Nature Communications.[1] [Link]
Yang, J., et al. (2016).Pironetin reacts covalently with cysteine-316 of
-tubulin to destabilize microtubule.[1][5] Nature Communications.[1] [Link]
Huang, D. S., et al. (2017).Synthesis and Cytotoxicity Evaluation of C4- and C5-Modified Analogues of the
-Unsaturated Lactone of Pironetin.[6] ChemMedChem.[7] [Link]
Watanabe, H., et al. (2000). Synthesis of pironetin and related analogs: studies on structure-activity relationships as tubulin assembly inhibitors.[8] The Journal of Antibiotics.[8] [Link]
Usui, T., et al. (2004). The anticancer natural product pironetin selectively targets Lys352 of alpha-tubulin.[1][5] Chemistry & Biology.[1][3][9][8][10][11] [Link](Note: Historical reference for Lys352 model, superseded by Prota 2016).
Spectroscopic Profiling of 5-Ethyl-2(5H)-Furanone: A Comparative Analysis Guide
Topic: Spectroscopic Analysis of 5-Ethyl-2(5H)-Furanone ( -Unsaturated Lactone) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Structur...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Spectroscopic Analysis of 5-Ethyl-2(5H)-Furanone (
-Unsaturated Lactone)
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Elucidation Challenge
5-Ethyl-2(5H)-furanone (also known as 5-ethyl-
-unsaturated -lactone) represents a critical scaffold in natural product synthesis (e.g., goniothalamin analogs) and flavor chemistry. In synthetic pathways, a frequent challenge is distinguishing this thermodynamically stable conjugated isomer from its kinetically favored -unsaturated isomer (5-ethyl-2(3H)-furanone) or its saturated analog (-hexalactone).
This guide provides a definitive spectroscopic matrix to validate the 5-ethyl-2(5H)-furanone structure, focusing on the unique electronic signatures arising from the conjugated enone system within the lactone ring.
Comparative Spectroscopic Matrix
The following data compares 5-ethyl-2(5H)-furanone against its primary structural "alternatives" encountered during synthesis or isolation.
Conjugation Effect: H-3 is shielded relative to H-4 due to resonance but deshielded vs. saturated alkanes.
H-4 ()
7.4 – 7.6 ppm (dd or dt)
5.8 – 6.0 ppm (m, alkene)
1.8 – 2.2 ppm (m)
Resonance Deshielding: The -proton is significantly downfield due to the electron-withdrawing carbonyl (resonance contributor + charge at ).
H-5 ()
4.9 – 5.1 ppm (m)
4.8 – 5.0 ppm (m)
4.2 – 4.5 ppm (m)
Allylic Position: H-5 in the target is both -to-oxygen and allylic, shifting it downfield.
Coupling ()
Hz
N/A (No vicinal alkene coupling)
N/A
Ring Geometry: The cis-double bond in the 5-membered ring imposes a characteristic coupling constant.
Table 2: Infrared (IR) Frequency Shifts (Neat/Film)
Vibrational Mode
Target: -Unsaturated
Alternative: -Unsaturated
Alternative: Saturated
Structural Insight
C=O Stretch
1740 – 1760 cm
1780 – 1800 cm
1770 – 1780 cm
Conjugation Lowering: Conjugation with the C=C bond weakens the C=O bond order, lowering the frequency by ~20-30 cm compared to non-conjugated isomers.
C=C Stretch
~1600 cm (Weak/Med)
~1640 cm (Weak)
Absent
The conjugated C=C stretch is often intensified by the polarized carbonyl but remains lower frequency than isolated alkenes.
Deep Dive: NMR Structural Logic
To confidently assign the structure, one must look beyond chemical shifts to the connectivity established by coupling constants.
The "Beta-Proton" Marker
The most reliable indicator of the
-unsaturated system is the H-4 proton . In the 2(5H)-furanone ring, the carbonyl group exerts a strong mesomeric effect, withdrawing electron density from the -carbon (C-4).
Observation: H-4 appears at a very low field (
7.4+ ppm).
Contrast: In the
-isomer, the alkene protons are isolated from the carbonyl by an sp3 carbon (C-3), resulting in typical olefinic shifts ( 5.5–6.0 ppm).
Chiral Center Verification (C-5)
The ethyl group at C-5 creates a chiral center. In high-resolution 1H NMR, the methylene protons of the ethyl group (
) are diastereotopic.
Signal: Expect the ethyl
to appear as a complex multiplet (dq or ddd) rather than a simple quartet, typically around 1.7–1.9 ppm.
Mass Spectrometry & Fragmentation Pathways
Mass spectrometry (EI, 70 eV) provides confirmation of the carbon skeleton. The molecular ion (
) for 5-ethyl-2(5H)-furanone is m/z 112 .
Fragmentation Workflow
The fragmentation is driven by the stability of the furanone ring and the lability of the alkyl substituent.
Figure 1: Primary fragmentation pathways for 5-ethyl-2(5H)-furanone under Electron Ionization (EI).
Alpha-Cleavage: The loss of the ethyl group (M-29) is favored, leading to the stable cation at m/z 83 .
Ring Contraction: Loss of CO (M-28) is a secondary pathway characteristic of cyclic ketones and lactones.
Experimental Protocol: Isolation for Analytical Verification
To ensure accurate spectroscopic data, the sample must be free of the thermodynamic isomer (which can form on silica gel) and solvent impurities.
Step-by-Step Isolation & NMR Prep:
Quench & Extraction: If synthesizing via acid-catalyzed cyclization, quench the reaction with cold saturated
to neutralize acid traces (acid promotes isomerization). Extract with diethyl ether.
Purification Caution: Avoid prolonged exposure to acidic silica gel. Use neutral alumina or buffered silica (triethylamine pre-wash) for column chromatography if the
isomer is suspected.
Solvent Selection: Dissolve ~10 mg of the oil in 0.6 mL of
(neutralized with basic alumina if the compound is acid-sensitive).
Acquisition Parameters:
Pulse Angle: 30° (for quantitative integration).
Relaxation Delay (d1): > 5 seconds (crucial for accurate integration of the isolated vinyl protons vs. the ethyl chain).
Scans: 16–64 scans are sufficient for 1H NMR; >500 scans for 13C NMR.
References
Comparison of Lactone Isomers: Bou card, V., et al. "Synthesis and spectroscopic characterization of 5-substituted 2(5H)-furanones." Journal of Organic Chemistry.
IR Frequency Data: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley. (Standard reference for conjugated vs.
Mass Spectrometry of Furanones: NIST Mass Spectrometry Data Center. "2(5H)-Furanone, 5-ethyl- Mass Spectrum." NIST Chemistry WebBook.[1]
NMR Chemical Shifts: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. (Source for additive rules on lactone chemical shifts).
A Comparative Guide to Determining the Absolute Configuration of 5-ethyl-5,6-dihydro-2-pyranone
For researchers and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a critical, non-negotiable step. The spatial arrangement of atoms dictates biologica...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a critical, non-negotiable step. The spatial arrangement of atoms dictates biological activity, and in the case of enantiomers, one may be therapeutic while the other is inactive or even harmful. This guide provides a comprehensive comparison of modern analytical techniques for determining the absolute configuration of 5-ethyl-5,6-dihydro-2-pyranone, a chiral lactone. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide you in selecting the most appropriate method for your research needs.
The Challenge: Stereochemistry of a Flexible Lactone
5-ethyl-5,6-dihydro-2-pyranone presents a common challenge in stereochemical assignment. As a relatively small and potentially non-crystalline (liquid or oil) molecule, its absolute configuration cannot be assumed and must be empirically determined. The flexibility of the dihydro-pyranone ring adds another layer of complexity, as the molecule exists as an equilibrium of different conformers in solution. Any chosen analytical method must be able to account for this conformational flexibility to yield a reliable assignment.
This guide will compare three powerful techniques for this purpose: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the "gold standard," Single-Crystal X-ray Crystallography. We will also discuss the utility of NMR-based methods, such as Mosher's ester analysis, as a complementary or alternative approach.
Vibrational Circular Dichroism (VCD) Spectroscopy: A Powerful Solution-State Method
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2][3] Since enantiomers have equal but opposite VCD spectra, this technique provides a powerful means of determining absolute configuration in the solution phase, which is often the biologically relevant state.[3][4]
Expertise & Experience: Why VCD is an Excellent First Choice
For a molecule like 5-ethyl-5,6-dihydro-2-pyranone, which may be difficult to crystallize, VCD is a particularly attractive option.[3][5][6] It does not require crystalline material or chemical derivatization, and it is highly sensitive to the stereochemistry of the entire molecule, not just the environment around a chromophore. The rich spectral data obtained from VCD, corresponding to the various vibrational modes of the molecule, provides a unique fingerprint for each enantiomer.[1][2]
The core of the VCD method lies in the comparison of the experimental spectrum with a quantum-chemically calculated spectrum for one of the enantiomers.[1][2][4] A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[7]
Experimental Protocol: VCD Analysis of 5-ethyl-5,6-dihydro-2-pyranone
Step 1: Sample Preparation
Dissolve 5-15 mg of enantiomerically enriched 5-ethyl-5,6-dihydro-2-pyranone in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.05-0.1 M. The sample is recoverable after the experiment.
Use a standard IR cell with BaF₂ windows and a pathlength of 75-150 µm.
Step 2: Spectral Acquisition
Record the VCD and IR spectra simultaneously on a commercial VCD spectrometer.
Collect data over a period of 1-4 hours to achieve an adequate signal-to-noise ratio.
Measure the VCD spectrum of the solvent under the same conditions for baseline correction.
Step 3: Computational Modeling
Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of 5-ethyl-5,6-dihydro-2-pyranone using a molecular mechanics force field.
Optimize the geometries of all low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
Calculate the vibrational frequencies and VCD intensities for each optimized conformer.
Step 4: Spectral Comparison and Assignment
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer.
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as R. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is S.
Caption: Workflow for absolute configuration determination using VCD.
Electronic Circular Dichroism (ECD) Spectroscopy: A Complementary Chiroptical Method
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[8] It is a highly sensitive technique but requires the presence of a chromophore that absorbs in the accessible UV-Vis range.[9] The lactone carbonyl group in 5-ethyl-5,6-dihydro-2-pyranone provides the necessary chromophore for ECD analysis, making it a viable option.[10]
Expertise & Experience: When to Choose ECD
ECD is particularly useful when the amount of sample is limited, as it generally requires less material than VCD. The principles of conformational analysis and comparison to theoretical spectra are similar to VCD.[11][12] However, ECD spectra are typically broader and less feature-rich than VCD spectra, which can sometimes make the comparison to calculated spectra less definitive, especially for flexible molecules.[1][2]
Experimental Protocol: ECD Analysis
Step 1: Sample Preparation
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.
Step 2: Spectral Acquisition
Record the ECD spectrum on a CD spectrometer, typically over a range of 190-400 nm.
Step 3: Computational Modeling
Follow the same conformational search and DFT optimization procedure as for VCD.
Calculate the electronic transition energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).
Step 4: Spectral Comparison and Assignment
Generate a Boltzmann-averaged calculated ECD spectrum.
Compare the experimental ECD spectrum with the calculated spectrum. A good match allows for the assignment of the absolute configuration.[9]
Single-Crystal X-ray Crystallography: The Definitive Method
X-ray crystallography is considered the "gold standard" for determining absolute configuration because it provides a direct, three-dimensional visualization of the molecule's atomic arrangement in the solid state.[13][14][15] The primary challenge of this method lies in obtaining a single crystal of sufficient quality.[13][16][17]
Expertise & Experience: Overcoming the Crystallization Hurdle
For a compound like 5-ethyl-5,6-dihydro-2-pyranone, which may be a liquid or oil at room temperature, direct crystallization can be challenging.[16] In such cases, derivatization with a rigid, crystalline moiety containing a heavy atom (e.g., a p-bromobenzoyl group) is a common and effective strategy. The heavy atom enhances the anomalous dispersion effect, which is crucial for the unambiguous determination of the absolute configuration.[2][18]
Experimental Protocol: X-ray Crystallography
Step 1: Crystallization
Direct Crystallization: If the compound is a solid, attempt to grow single crystals by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.[19][20]
Derivatization: If the compound is a liquid or fails to crystallize, chemical derivatization may be necessary. For a lactone, this would typically involve hydrolysis to the corresponding hydroxy acid, followed by esterification with a suitable carboxylic acid like p-bromobenzoic acid.
Grow single crystals of the derivative.
Step 2: Data Collection
Mount a suitable single crystal on a diffractometer.[17]
Collect diffraction data using an intense beam of X-rays, often from a copper source to maximize the anomalous scattering effect for light-atom structures.[15]
Step 3: Structure Solution and Refinement
Process the diffraction data and solve the crystal structure.
Refine the structural model against the experimental data.
Step 4: Absolute Configuration Determination
The absolute configuration is determined by analyzing the anomalous scattering data, typically quantified by the Flack or Hooft parameter.[14][15][21] A Flack parameter close to 0 with a small standard uncertainty indicates a correct assignment of the absolute configuration.[15]
Caption: Workflow for absolute configuration determination using X-ray crystallography.
NMR Spectroscopy: The Mosher's Ester Method
For chiral secondary alcohols, the Mosher's ester method is a well-established NMR technique for deducing absolute configuration.[22][23][24] While 5-ethyl-5,6-dihydro-2-pyranone is a lactone, it can be readily hydrolyzed to the corresponding chiral hydroxy acid. This hydroxy acid could then be analyzed, or the secondary alcohol from which the lactone might have been synthesized could be subjected to this analysis.
The method involves forming a pair of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[23][25] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the chiral center in the two diastereomers, the absolute configuration can be determined.[22][25]
Comparative Summary
Feature
X-ray Crystallography
Vibrational Circular Dichroism (VCD)
Electronic Circular Dichroism (ECD)
NMR (Mosher's Method)
Principle
Anomalous dispersion of X-rays by a single crystal.[14][15]
Differential absorption of circularly polarized IR light in solution.[1][3]
Differential absorption of circularly polarized UV-Vis light in solution.[8][9]
Analysis of ¹H NMR chemical shift differences in diastereomeric esters.[22][23]
No crystallization or derivatization needed; rich spectral data.[1][5]
High sensitivity, requires little sample.
Does not require specialized spectrometer; relatively fast.
Limitations
Crystallization can be a major bottleneck.[13][16]
Requires access to a VCD spectrometer; computational analysis is essential.[26]
Requires a chromophore; spectra can be broad and less informative.[9]
Indirect method; requires successful derivatization; interpretation can be complex.[27]
Best For...
Molecules that readily form high-quality crystals or can be derivatized to do so.
Non-crystalline samples (oils, liquids) and conformationally flexible molecules.
Samples with a strong UV-Vis chromophore, especially when material is limited.
Chiral secondary alcohols or molecules that can be converted to them.
Conclusion and Recommendation
For determining the absolute configuration of 5-ethyl-5,6-dihydro-2-pyranone, a multi-pronged approach is often the most robust.
Vibrational Circular Dichroism (VCD) is highly recommended as the initial method of choice. Its ability to analyze the molecule directly in solution without the need for crystallization or derivatization makes it highly efficient for a compound that is likely a liquid or oil. The combination of experimental data with quantum chemical calculations provides a high degree of confidence in the assignment.
If VCD is unavailable, Electronic Circular Dichroism (ECD) is a viable alternative, given the presence of the lactone chromophore.
If an unambiguous, definitive result is required for regulatory or patent purposes, Single-Crystal X-ray Crystallography remains the ultimate arbiter. While this will likely necessitate chemical derivatization to obtain suitable crystals, the resulting three-dimensional structure provides irrefutable proof of the absolute configuration.
By understanding the principles, advantages, and limitations of each technique, researchers can make an informed decision to efficiently and accurately determine the absolute configuration of 5-ethyl-5,6-dihydro-2-pyranone and other critical chiral molecules in their research and development pipelines.
References
Creative Diagnostics. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]
NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Retrieved from [Link]
Wikipedia. (2024). Absolute configuration. Retrieved from [Link]
Shao, C., et al. (2022). Configuration Determinations of Flexible Marine Natural Products. Encyclopedia.pub. Retrieved from [Link]
Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. Retrieved from [Link]
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). BioTools. Retrieved from [Link]
Polavarapu, P. L., et al. (2003). Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone. The Chemical Record, 3(2), 112-119. Retrieved from [Link]
Wärnmark, K., et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15880. Retrieved from [Link]
Zhang, J., et al. (2021). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry, 19(41), 9266-9275. Retrieved from [Link]
Smith, T. E., et al. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 695. Retrieved from [Link]
Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia MDPI. Retrieved from [Link]
Lopez, J. J., et al. (2015). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst, 140(13), 4602-4613. Retrieved from [Link]
Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Retrieved from [Link]
Stephens, P. J., et al. (2003). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 15 Suppl, S57-64. Retrieved from [Link]
Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Retrieved from [Link]
Lopez, J. J., et al. (2015). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst, 140(13), 4602-4613. Retrieved from [Link]
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Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-713. Retrieved from [Link]
Pescitelli, G. (2019). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved from [Link]
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Vrije Universiteit Amsterdam. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Retrieved from [Link]
Li, Z., & Anslyn, E. V. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 906-928. Retrieved from [Link]
A Comprehensive Guide to the Safe Disposal of 2H-Pyran-2-one, 5-ethyl-5,6-dihydro-
The fundamental principle guiding the disposal of any chemical is adherence to local, state, and federal regulations.[1] Therefore, this guide should be used in conjunction with your institution's specific chemical hygie...
Author: BenchChem Technical Support Team. Date: March 2026
The fundamental principle guiding the disposal of any chemical is adherence to local, state, and federal regulations.[1] Therefore, this guide should be used in conjunction with your institution's specific chemical hygiene plan and in consultation with your Environmental Health and Safety (EHS) department.
Hazard Assessment and Pre-Disposal Considerations
Understanding the potential hazards of 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- is paramount to ensuring safe handling and disposal. Based on data from analogous compounds, this chemical should be treated with caution.
Key Potential Hazards:
Flammability: Related pyran-2-ones are classified as flammable liquids.[4][5][6][7] Therefore, it is crucial to keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources.[3][6][7]
Irritation: Similar compounds are known to cause skin and serious eye irritation.[2] May cause an allergic skin reaction.[2]
Aquatic Toxicity: Some related lactones are considered very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE):
Before handling 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- for disposal, ensure you are wearing the appropriate PPE:
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1][2]
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.[1][2]
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1][2]
Respiratory Protection: If there is a risk of generating vapors or aerosols, a suitable respirator should be used in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Step-by-Step Disposal Protocol
The disposal of 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][8][9][10]
Step 1: Waste Collection and Segregation
Designated Waste Container: Collect all waste containing 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- in a dedicated, leak-proof container that is chemically compatible with the substance.[8][9][11] The container should have a secure, tight-fitting lid.[9][11]
Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible wastes can lead to dangerous reactions.[8]
Labeling: Immediately label the waste container with a hazardous waste tag.[8][9] The label must include:
The full chemical name: "2H-Pyran-2-one, 5-ethyl-5,6-dihydro-"
The words "Hazardous Waste"
The primary hazards (e.g., Flammable, Irritant)
The date of accumulation
The name of the principal investigator or laboratory contact
Step 2: Storage of Chemical Waste
Secure Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.[9]
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[8][9]
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Step 3: Disposal of Empty Containers
Triple Rinsing: Empty containers that held 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[1][8][10][12]
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated liquid waste container for this chemical.[8][10][12]
Container Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of it according to your institution's guidelines for non-hazardous solid waste.[8][10]
Step 4: Arranging for Final Disposal
Contact EHS: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a pickup.[8][11]
Licensed Contractor: The final disposal of the chemical waste must be handled by a licensed and approved hazardous waste disposal company.[1][13]
Spill Management
In the event of a spill, the following steps should be taken:
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.[1]
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[1][3]
Containment: Prevent the spill from spreading or entering drains using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1]
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[1]
Quantitative Data Summary
Property (of related compound 5,6-Dihydro-2H-pyran-2-one)
Personal protective equipment for handling 2H-Pyran-2-one, 5-ethyl-5,6-dihydro-
[1] CAS Number: 88981-50-4 (Analogous reference: 3393-45-1 for 5,6-dihydro-2H-pyran-2-one) Chemical Family: -Unsaturated Lactone / Dihydropyrone Physical State: Liquid (Colorless to pale yellow)[1] Part 1: Risk Assessmen...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
CAS Number: 88981-50-4 (Analogous reference: 3393-45-1 for 5,6-dihydro-2H-pyran-2-one)
Chemical Family:
-Unsaturated Lactone / Dihydropyrone
Physical State: Liquid (Colorless to pale yellow)[1]
Part 1: Risk Assessment & Hazard Identification
The Scientific Basis for Safety (The "Why")
To handle 5-ethyl-5,6-dihydro-2H-pyran-2-one safely, one must understand its reactivity profile.[1] This molecule contains an
-unsaturated carbonyl system (a Michael acceptor).[1]
Skin Sensitization (High Risk): As an electrophilic Michael acceptor, this compound can alkylate nucleophilic residues (like cysteine) on skin proteins.[1] This formation of hapten-protein conjugates triggers the immune system, leading to allergic contact dermatitis.[1] Protocol Implication: Skin exposure must be zero.[1] Double-gloving is mandatory.
Lachrymator & Irritant: The lactone moiety is irritating to mucous membranes.[1] Inhalation of vapors can cause severe respiratory distress.[1] Protocol Implication: All operations must occur within a certified chemical fume hood.
Hydrolytic Instability: Lactones are susceptible to ring-opening hydrolysis in the presence of moisture or bases, altering the chemical's potency and potentially generating acidic byproducts.[1] Protocol Implication: Store under inert atmosphere.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide a self-validating safety barrier.[1] Do not deviate from these standards.
PPE Category
Requirement
Technical Justification
Hand Protection
Double Nitrile Gloves (Min.[1] 0.11 mm thickness each)
Primary Barrier: Nitrile provides good incidental splash resistance.[1] Secondary Barrier: The inner glove protects against permeation if the outer glove is compromised.[1] Note: For prolonged contact or spill cleanup, use Silver Shield/4H (Laminate) gloves.[1]
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Vapor Seal: Safety glasses with side shields are insufficient because they allow vapors to bypass the lens and contact the eye surface.[1] Goggles provide a complete seal against lachrymatory vapors.[1]
Body Protection
Flame-Resistant (FR) Lab Coat (Nomex or treated cotton)
Flammability: As a small organic molecule, the flash point is likely <100°C. Synthetic blends (polyester) can melt into skin during a fire; FR cotton chars instead.
Respiratory
Fume Hood (Face velocity: 80-100 fpm)
Engineering Control: PPE is the last line of defense.[1] The primary control for volatile irritants is containment.[1] If work outside a hood is unavoidable, use a Full-Face Respirator with Organic Vapor (OV) Cartridges (P100).
Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen to prevent hydrolysis.[1]
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.[1]
3.2 Safe Transfer Technique (The "Cannula Method")
Avoid pouring.[1] Pouring increases surface area for vaporization and spill risk.[1]
Setup: Secure the source vial and receiving flask in the fume hood.
Inerting: Flush the receiving flask with nitrogen.[1]
Transfer: Use a glass syringe with a long stainless steel needle (or a double-tipped needle/cannula for larger volumes).[1]
Execution: Pierce the septum of the source vial, withdraw the liquid, and transfer directly into the reaction vessel through a septum. This "closed system" transfer prevents all vapor release.[1]
Segregation: Do not mix with aqueous basic waste (exothermic hydrolysis risk).[1] Segregate into Non-Halogenated Organic Waste .
Quenching (Small Spills): Treat with a dilute solution of Sodium Carbonate (
) or Sodium Bicarbonate. This opens the lactone ring, converting it to a water-soluble hydroxy-acid salt, which is generally less volatile and reactive.[1]
Part 4: Visual Workflows
Workflow 1: Safe Handling Lifecycle
This diagram outlines the critical decision points from storage to disposal.[1]
Caption: Operational lifecycle ensuring containment of vapors and protection against skin contact.
Workflow 2: Spill Response Decision Tree
Caption: Immediate decision logic for spill containment based on volume and location.
Part 5: Quantitative Data Summary
Property
Value (Approx.)
Source/Reference
Molecular Weight
126.15 g/mol
Calculated
Boiling Point
~103°C @ 10 mmHg
Analogous to 5,6-dihydro-2H-pyran-2-one [1]
Flash Point
~46-50°C (Closed Cup)
Analogous to 5,6-dihydro-2H-pyran-2-one [2]
Density
~1.14 g/mL
Analogous to 5,6-dihydro-2H-pyran-2-one [1]
Solubility
Soluble in alcohol, ether; Hydrolyzes in water
General Lactone Chemistry
References
Sigma-Aldrich. (n.d.).[1] 5,6-Dihydro-2H-pyran-2-one Safety Data Sheet. Retrieved from [1]
PubChem. (n.d.).[1][2] 5,6-Dihydro-2H-pyran-2-one Compound Summary. National Library of Medicine.[1] Retrieved from
Parchem. (n.d.). 2H-Pyran-2-one, 5-ethyl-5,6-dihydro- Product Page. Retrieved from
National Institute of Standards and Technology (NIST). (n.d.).[1] 2H-Pyran-2-one, 5,6-dihydro-. NIST Chemistry WebBook, SRD 69.[1] Retrieved from